molecular formula C12H10O4 B169767 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 16555-98-9

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Numéro de catalogue: B169767
Numéro CAS: 16555-98-9
Poids moléculaire: 218.2 g/mol
Clé InChI: AYAFDQIOLUUJHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is a versatile coumarin derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmacology research. Its primary research value lies in its role as a precursor for developing high-affinity ligands targeting serotonin receptors, which are key G-protein-coupled receptors in the central nervous system. Recent studies have demonstrated that piperazine derivatives synthesized from this core structure exhibit excellent affinity for serotonin 5-HT 1A and 5-HT 2A receptors, with specific compounds showing Ki values in the sub-nanomolar range, comparable to established research compounds like 8-OH-DPAT . This makes it a valuable building block for neuroscientific research aimed at understanding and treating conditions such as depression, schizophrenia, and Parkinson's disease . Beyond neuroscience, this compound is a valuable scaffold for creating diverse bioactive molecules. It is a key starting material for synthesizing novel Schiff bases, a class of compounds investigated for their antimicrobial and cytotoxic activities against various bacterial strains and human cancer cell lines . Furthermore, its structural features allow for the synthesis of coordination compounds with transition metals like Copper(II), which can exhibit enhanced microbiological and cytotoxic activities compared to the free ligand, opening avenues in bioinorganic chemistry and drug discovery . The acetyl group at the C-6 position is particularly significant as it enhances the molecule's ability to form hydrogen bonds within enzyme binding pockets, thereby influencing the biological activity of its derivatives . For research teams focused on CNS drug discovery, antimicrobial agents, or metal-based therapeutics, this compound provides a foundational structure with proven utility and potential for further functionalization.

Propriétés

IUPAC Name

6-acetyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAFDQIOLUUJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421600
Record name 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16555-98-9
Record name 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a polycyclic aromatic compound. Its structure, featuring a chromen-2-one core with acetyl, hydroxyl, and methyl substituents, imparts a range of interesting chemical and physical properties.[1]

PropertyValueReference
IUPAC Name 6-acetyl-7-hydroxy-4-methylchromen-2-one[1]
Synonyms 6-Acetyl-7-hydroxy-4-methylcoumarin, 2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-[1]
CAS Registry Number 16555-98-9[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.20 g/mol [1]
Melting Point 210 °C
Boiling Point 439.8 °C at 760 mmHg
Density 1.322 g/cm³
pKa 8.21 ± 0.20 (Predicted)
LogP 2.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Technique Data
¹H NMR Spectra available, detailed shifts in development.
¹³C NMR Spectra available, detailed shifts in development.
IR (KBr) Characteristic peaks for C=O (lactone and ketone), O-H, C-O, and aromatic C=C bonds are expected.
Mass Spectrometry Molecular ion peak (M+) at m/z 218.0579.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a Pechmann condensation followed by a Fries rearrangement.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, add 10 mmol of resorcinol to 10 mmol of ethyl acetoacetate.

  • Cool the flask in an ice bath to 5°C.

  • Slowly add 10 mL of concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature at 5°C.

  • After the addition is complete, continue stirring at 5°C for 1 hour.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Continue stirring for 18 hours in an open atmosphere.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Filter the precipitate and dry it.

  • Purify the crude product by recrystallization from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)

This step involves the acylation of the 7-hydroxy-4-methylcoumarin intermediate, followed by a Fries rearrangement to introduce the acetyl group at the 6-position.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent, optional)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Acetylation: Reflux a mixture of 7-hydroxy-4-methylcoumarin with an excess of acetic anhydride for 1-2 hours to form 7-acetoxy-4-methylcoumarin. Pour the cooled reaction mixture into water to precipitate the product, which is then filtered and dried.

  • Fries Rearrangement: a. In a reaction vessel, create an intimate mixture of 7-acetoxy-4-methylcoumarin and 3 moles of anhydrous aluminum chloride per mole of the ester. b. Heat the mixture to a temperature of 150-160°C for approximately 1.5 to 2 hours. The use of nitrobenzene as a solvent can facilitate a homogeneous reaction at lower temperatures. c. After cooling, carefully decompose the reaction complex by adding dilute hydrochloric acid. d. The crude 6-acetyl-7-hydroxy-4-methylcoumarin will precipitate. e. Filter the product, wash with water, and purify by recrystallization from ethanol.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the characterization of this compound.

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Fries Rearrangement Resorcinol Resorcinol Reaction1 Reaction1 EAA Ethyl Acetoacetate H2SO4 Conc. H₂SO₄ H2SO4->Reaction1 Intermediate 7-hydroxy-4-methylcoumarin Intermediate_step2 7-hydroxy-4-methylcoumarin Intermediate->Intermediate_step2 Reaction1->Intermediate 5°C to RT, 18h Acetylation Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation Acetylated 7-acetoxy-4-methylcoumarin Rearrangement Rearrangement AlCl3 Anhydrous AlCl₃ AlCl3->Rearrangement FinalProduct This compound Acetylation->Acetylated Reflux Rearrangement->FinalProduct 150-160°C

Caption: Synthetic pathway for this compound.

Characterization_Workflow Start Crude Product Purification Recrystallization (Ethanol) Start->Purification Purity_Check TLC / Melting Point Purification->Purity_Check Purity_Check->Purification Impure Structure_Validation Spectroscopic Analysis Purity_Check->Structure_Validation Pure NMR ¹H NMR & ¹³C NMR Structure_Validation->NMR MS Mass Spectrometry Structure_Validation->MS IR FT-IR Spectroscopy Structure_Validation->IR Final Pure Characterized Compound NMR->Final MS->Final IR->Final

Caption: Experimental workflow for purification and characterization.

Biological Activity and Potential Applications

Derivatives of this compound have been investigated for their biological activities. Notably, piperazine derivatives of this coumarin have shown high affinity for serotonin 5-HT1A receptors, suggesting their potential as central nervous system agents. The core structure serves as a valuable scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of the parent compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 16555-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a key chemical intermediate in the synthesis of various heterocyclic compounds. Its coumarin scaffold is a prevalent feature in many natural products and synthetically derived molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its emerging role as a precursor for potent and selective ligands, particularly for the serotonin 5-HT1A receptor, a critical target in the development of therapeutics for anxiety, depression, and other central nervous system disorders.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and application in synthetic and analytical procedures.

PropertyValueReference
IUPAC Name 6-acetyl-7-hydroxy-4-methylchromen-2-one[1]
Synonyms 6-Acetyl-7-hydroxy-4-methylcoumarin[1]
CAS Number 16555-98-9[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
Melting Point 209-210 °C[2]
Appearance Solid
Solubility Soluble in Chloroform-d[2]
¹H NMR (CDCl₃, δ ppm) 2.52 (s, 3H, -CH₃), 11.24 (s, 1H, -OH), 7.21-8.16 (m, 3H, Ar-H), 6.20 (s, 1H), 8.07 (s, 1H)[3][4]
¹³C NMR (CDCl₃, δ ppm) 197.8, 161.0, 160.6, 157.7, 157.5, 154.2, 128.1, 125.1[2][4]
IR (KBr, cm⁻¹) 3400 (O-H), 1730 (C=O, lactone), 1670 (C=C, aromatic), 1277 (C-O)[5][6]
Mass Spectrum (m/z) 218 (M⁺)[3]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving a Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group.

Synthesis Workflow

Synthesis_Workflow Resorcinol Resorcinol Step1 Pechmann Condensation (H₂SO₄) Resorcinol->Step1 EAA Ethyl Acetoacetate EAA->Step1 Intermediate 7-Hydroxy-4-methylcoumarin Step1->Intermediate Step2 Fries Rearrangement (Acetic Anhydride, AlCl₃) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

  • In a flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to maintain the temperature below 10°C.

  • Slowly add a mixture of resorcinol (11 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol) dropwise to the cooled sulfuric acid with continuous stirring. The rate of addition should be controlled to keep the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) with stirring.

  • A solid precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound (Fries Rearrangement)

  • To a mixture of 7-hydroxy-4-methylcoumarin (1.76 g, 0.01 mol) and acetic anhydride (1.2 g, 0.012 mol), add anhydrous aluminum chloride (2.67 g, 0.02 mol) portion-wise with stirring.

  • Heat the reaction mixture at 140-150°C for 2 hours.

  • Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

  • A solid product will precipitate out.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Biological Significance and Drug Development Applications

This compound serves as a versatile scaffold for the synthesis of derivatives with significant biological activities. A notable application is in the development of ligands for the serotonin 5-HT1A receptor. Derivatives have been synthesized that exhibit high affinity and selectivity for this receptor, showing potential as anxiolytics and antidepressants.[7]

5-HT1A Receptor Binding Assay Workflow

Binding_Assay_Workflow Preparation Prepare membrane homogenates (e.g., from rat hippocampus) Incubation Incubate membranes with radioligand ([³H]8-OH-DPAT) and test compound Preparation->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Measurement Quantify radioactivity of bound radioligand using liquid scintillation counting Separation->Measurement Analysis Calculate Ki values to determine binding affinity Measurement->Analysis

Caption: Workflow for a 5-HT1A receptor binding assay.

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

  • Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding).

    • 50 µL of various concentrations of the test compound (e.g., this compound derivatives).

    • 50 µL of [³H]8-OH-DPAT (a specific 5-HT1A radioligand) at a final concentration of ~1 nM.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Mechanism of Action: 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[8][9] Activation of this receptor by an agonist, such as a derivative of this compound, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Canonical 5-HT1A Receptor Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gαi/oβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel GIRK Channel G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Converts Neuronal_Inhibition Decreased Neuronal Excitability K_Channel->Neuronal_Inhibition K+ efflux leads to hyperpolarization Agonist 5-HT1A Agonist (e.g., Coumarin Derivative) Agonist->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neuronal_Inhibition Reduced phosphorylation of downstream targets leads to

Caption: Canonical signaling pathway of the 5-HT1A receptor.

The binding of an agonist to the 5-HT1A receptor leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[8] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[8]

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel CNS-active agents. Its straightforward synthesis and versatile reactivity make it an attractive starting material for generating compound libraries for drug discovery programs. The detailed information provided in this guide on its properties, synthesis, and biological context aims to support researchers in their efforts to design and develop new therapeutics targeting the 5-HT1A receptor and other relevant biological targets.

References

Physical and chemical properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This coumarin derivative is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds.

Chemical and Physical Properties

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a solid, crystalline compound. Its core structure consists of a benzopyran-2-one (coumarin) scaffold, substituted with a methyl group at the C4 position, a hydroxyl group at the C7 position, and an acetyl group at the C6 position.

Identifiers
IdentifierValue
IUPAC Name 6-acetyl-7-hydroxy-4-methylchromen-2-one[1]
CAS Number 16555-98-9[1][2]
Molecular Formula C12H10O4[1][2]
Synonyms 6-Acetyl-7-hydroxy-4-methylcoumarin, 2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-
Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
Molecular Weight 218.209 g/mol [2]
Melting Point 210 °C[2]
Boiling Point 439.8 °C at 760 mmHg[2]
Density 1.322 g/cm³[2]
Vapor Pressure 2.39E-08 mmHg at 25°C[2]
Flash Point 176.7 °C[2]
pKa 8.21 ± 0.20 (Predicted)[2]
logP 2.00960[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the coumarin ring system via the Pechmann condensation, followed by a Friedel-Crafts acetylation to introduce the acetyl group at the C6 position.

Synthesis_Workflow Resorcinol Resorcinol Step1 Pechmann Condensation Resorcinol->Step1 EAA Ethyl Acetoacetate EAA->Step1 Intermediate 7-Hydroxy-4-methylcoumarin Step1->Intermediate Step2 Friedel-Crafts Acetylation Intermediate->Step2 Product 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Step2->Product Drug_Development_Pathway Core 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Modification Chemical Modification Core->Modification Derivatives Piperazine Derivatives Modification->Derivatives Target Serotonin Receptors (e.g., 5-HT1A) Derivatives->Target High Affinity Binding Activity Potential CNS Activity Target->Activity

References

Spectroscopic and Biological Insights into 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of the coumarin derivative, 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives showing notable interactions with key biological targets.

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to exhibit absorption bands characteristic of the coumarin chromophore. The extended conjugation provided by the acetyl group is likely to influence the position and intensity of these bands.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group **Expected Absorption Range (cm⁻¹) **
O-H (hydroxyl)3200-3600 (broad)
C-H (aromatic/aliphatic)2850-3100
C=O (lactone)1700-1750
C=O (acetyl)1670-1690
C=C (aromatic)1450-1600
C-O (ether-like in lactone)1000-1300
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of their chemical environment.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H6.5 - 8.0s, d
Methyl-H (C4)2.2 - 2.6s
Acetyl-H2.5 - 2.8s
Hydroxyl-H9.0 - 12.0 (solvent dependent)s (broad)

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=O (lactone)160-165
C=O (acetyl)195-205
Aromatic/Vinylic-C100-160
Methyl-C (C4)18-25
Acetyl-C25-30
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

Parameter Expected Value
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
[M+H]⁺ ~219.06

Experimental Protocols

The synthesis and spectroscopic characterization of this compound typically follow established organic chemistry methodologies.

Synthesis

A common route for the synthesis of this compound involves a two-step process:

  • Pechmann Condensation: Reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to form 7-hydroxy-4-methyl-2H-chromen-2-one.[1][2]

  • Fries Rearrangement: The resulting 7-hydroxy-4-methyl-2H-chromen-2-one is then acetylated, followed by a Fries rearrangement to introduce the acetyl group at the C6 position.[2]

Synthesis_Workflow Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Pechmann Intermediate 7-Hydroxy-4-methyl- 2H-chromen-2-one Pechmann->Intermediate Acetylation Acetylation & Fries Rearrangement Intermediate->Acetylation Product 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Acetylation->Product

General synthesis workflow for this compound.
Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated for their biological activities, with a notable affinity for serotonin receptors, specifically the 5-HT1A subtype.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety.

Activation of the 5-HT1A receptor by an agonist, such as a derivative of the title compound, initiates a signaling cascade that typically leads to a decrease in neuronal excitability. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Simplified 5-HT1A receptor signaling pathway.

This technical guide serves as a foundational resource for researchers interested in the spectroscopic properties and potential therapeutic applications of this compound. Further experimental work is required to fully elucidate its detailed spectroscopic data and biological mechanism of action.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, natural product synthesis, and drug development, where the unambiguous structural elucidation of small molecules is paramount.

Introduction

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, belongs to the coumarin class of compounds, which are of significant interest due to their diverse pharmacological properties. Accurate characterization of these molecules is the foundation of any scientific investigation. NMR spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. This guide presents a detailed breakdown of the ¹H and ¹³C NMR spectral data for the title compound, alongside a generalized experimental protocol for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with the atoms numbered for clarity in the subsequent NMR data assignments.

6_Acetyl_7_hydroxy_4_methyl_2H_chromen_2_one cluster_0 This compound C2 2 C3 3 O2 2-O C4 4 C4a 4a C4_Me 4-CH₃ C5 5 C6 6 C7 7 C6_Ac_C C=O C8 8 C7_OH 7-OH C8a 8a O1 1 C6_Ac_Me CH₃

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled and is presented with probable assignments based on the analysis of related structures and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 12.0br s7-OH
~8.05sH-5
~6.90sH-8
~6.20sH-3
~2.60s6-COCH₃
~2.40s4-CH₃

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~197.06-COCH₃
~161.0C-7
~160.0C-2
~154.0C-8a
~153.0C-4
~128.0C-5
~114.0C-6
~112.0C-4a
~110.0C-3
~102.0C-8
~26.06-COCH₃
~18.04-CH₃

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The actual values may vary slightly depending on the solvent and concentration.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of coumarin derivatives is provided below.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for coumarin derivatives due to its excellent solubilizing power for polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Internal Standard) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction, Referencing) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation (Assignment of Signals to Atoms) SpectralAnalysis->StructureElucidation

Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.

The Multifaceted Biological Activities of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a fundamental structural motif in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Primary Focus

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The versatility of the coumarin core allows for structural modifications that can enhance potency and selectivity.

Mechanisms of Anticancer Action

The anticancer effects of these coumarin derivatives are often multifaceted, involving the modulation of several key signaling pathways and cellular processes.[1][2][3][4][5] One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4][5] This is often achieved through the activation of caspase cascades and the regulation of the Bax/Bcl-2 protein ratio.[5]

Furthermore, these compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][4][5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.[1][2] Some derivatives also exhibit anti-angiogenic properties by targeting factors like VEGFR-2.[1]

In the context of hormone-dependent cancers, such as certain types of breast cancer, coumarin derivatives have been investigated for their ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis.[1][4]

Anticancer Mechanisms of Action.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity Metric (e.g., GI50, IC50)Value (µM)Reference
6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one (39)Leukemia (CCRF-CEM)GI501.88[6]
6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one (39)Leukemia (MOLT-4)GI501.92[6]
8-[5-(2,4-Dimethoxyphenyl)-4,5-dihydropyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one (44)Leukemia (CCRF-CEM)GI50>100[6]
8-[5-(2-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one (42)Leukemia (CCRF-CEM)GI504.04[6]

Antioxidant Activity

Many coumarin derivatives, including those derived from this compound, exhibit potent antioxidant properties. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Methods of Evaluation

The antioxidant potential of these compounds is typically assessed using various in vitro assays that measure their ability to scavenge free radicals.

General Workflow for Antioxidant Assays.

Quantitative Antioxidant Data

The following table presents the antioxidant activity of various coumarin derivatives, providing a comparative view of their efficacy.

Compound/DerivativeAssayActivity Metric (e.g., IC50)Value (µM)Reference
(E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1)DPPHIC506.4[7]
(E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2)DPPHIC502.5[7]
(E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1)ABTSIC504.5[7]
(E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2)ABTSIC502.0[7]
Coumarin-hydroxytyrosol hybridDPPHIC50< 10 (approx.)[8]
Coumarin-hydroxytyrosol hybridABTSIC50< 10 (approx.)[8]

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer and antioxidant properties, derivatives of this compound have also been investigated for their antimicrobial and anti-inflammatory effects.[9][10][11] The presence of the coumarin scaffold, often in combination with other heterocyclic rings, contributes to their ability to inhibit the growth of various bacteria and fungi.[9][11]

In terms of anti-inflammatory activity, these compounds have shown the potential to reduce inflammation in preclinical models, suggesting their utility in treating inflammatory conditions.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery and development. Below are standardized methodologies for key biological assays.

Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin Derivatives

A common synthetic route involves the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin.[12][13] This intermediate can then be acetylated, typically using a Fries rearrangement, to yield 6-acetyl-7-hydroxy-4-methylcoumarin.[12] Further derivatization can be achieved through reactions at the hydroxyl and acetyl groups. For instance, piperazine derivatives have been synthesized by reacting 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one with various arylpiperazines.[14][15]

General Synthetic Workflow.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7][16][17][18]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol.[16]

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, gallic acid) are prepared in a series of concentrations.[7][17]

  • Reaction Mixture: A small volume of the sample solution (e.g., 0.1 mL) is mixed with the DPPH solution (e.g., 1 mL).[16]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 20-30 minutes).[16]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for assessing antioxidant capacity.[7]

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

  • Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.

  • Reaction Mixture: A specific volume of the sample is added to the ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Calculation: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined.[7]

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, particularly in the realms of anticancer and antioxidant effects, underscore their potential for the development of novel therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of these compounds into clinical applications. The detailed methodologies and summarized data presented in this guide aim to facilitate and inspire continued investigation into this important class of molecules.

References

Potential Therapeutic Applications of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic applications, focusing on its activities in the central nervous system, as an anti-inflammatory agent, and in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts. While much of the existing research has focused on derivatives of this core structure, the data collectively underscores the significant potential of the 6-acetyl-7-hydroxy-4-methylcoumarin backbone in medicinal chemistry.

Introduction

Coumarins are a large class of benzopyran-2-one containing heterocyclic compounds of natural and synthetic origin that exhibit a wide range of pharmacological activities, including anticoagulant, antitumor, antifungal, antiviral, antibacterial, and anti-inflammatory properties. The specific compound, this compound (CAS 16555-98-9), has served as a key intermediate in the synthesis of various derivatives with significant biological activities. This guide will explore the therapeutic potential of this core molecule and its closely related analogues.

Potential Therapeutic Areas

Central Nervous System (CNS) Applications

Derivatives of this compound have shown significant promise as agents targeting the central nervous system, particularly through their interaction with serotonin receptors.

Several studies have synthesized and evaluated piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for their affinity to serotonin 5-HT1A and 5-HT2A receptors. The data reveals that specific substitutions can lead to high-affinity ligands.[1]

Compound/DerivativeTargetKi (nM)Reference CompoundKi (nM)
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.57 (0.2–1.3)8-OH-DPAT0.25 (0.097–0.66)
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.78 (0.4–1.4)8-OH-DPAT0.25 (0.097–0.66)

Table 1: Affinity of this compound derivatives for the 5-HT1A receptor.[1]

A standard radioligand binding assay is utilized to determine the affinity of test compounds for the 5-HT1A receptor.

  • Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (final concentration 1 nM).

  • Assay Buffer: 50 mM Tris (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid.

  • Procedure:

    • 50 μl of the test compound solution, 50 μl of [3H]-8-OH-DPAT, and 150 μl of diluted cell membranes (10 μg protein per well) are combined in a 96-well microplate.

    • Nonspecific binding is determined in the presence of 10 μM serotonin.

    • The plate is incubated for 60 minutes at 27 °C.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

G cluster_0 Lead Identification cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation a 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one b Derivative Synthesis a->b c 5-HT1A Receptor Binding Assay b->c Test Compounds d 5-HT2A Receptor Binding Assay b->d Test Compounds e ADME-Tox Prediction b->e f Animal Models of Depression/Anxiety c->f d->f e->f

Workflow for CNS drug discovery using the coumarin scaffold.
Anti-inflammatory Applications

Coumarin derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade and modulation of inflammatory signaling pathways.

While specific data for the core compound is limited in the reviewed literature, derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model.[2]

Compound/DerivativeDoseTime (h)% Inhibition of Paw EdemaReference% Inhibition
6-(4-Bromobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one-344.05Indomethacin33.33
6-(3,4-Dichlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one-338.10Indomethacin33.33

Table 2: In vivo anti-inflammatory activity of coumarin derivatives.[2]

This is a standard in vivo model for assessing acute inflammation.

  • Animals: Wistar rats.

  • Procedure:

    • Animals are divided into control, standard (e.g., Indomethacin), and test groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Coumarin derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] A study on 6,7-dimethoxy-4-methylcoumarin demonstrated its ability to suppress the expression of pro-inflammatory mediators by inactivating these pathways in LPS-induced RAW 264.7 cells.[3]

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Coumarin 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one (and derivatives) Coumarin->MAPK inhibits Coumarin->IKK inhibits

Modulation of NF-κB and MAPK pathways by coumarins.
Anticancer Applications

The cytotoxic effects of several 4-methylcoumarin derivatives have been evaluated using the MTT assay.

Compound/DerivativeCancer Cell LineIC50 (µM)
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3K562 (Leukemia)42.4
LS180 (Colon)25.2
MCF-7 (Breast)25.1
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7 - 45.8

Table 3: Cytotoxicity of 4-methylcoumarin derivatives against various cancer cell lines.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, K562, LS180).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process.

G Resorcinol Resorcinol Step1 Pechmann Condensation (e.g., H2SO4 or Amberlyst-15) Resorcinol->Step1 EAA Ethyl Acetoacetate EAA->Step1 HMC 7-Hydroxy-4-methylcoumarin Step1->HMC Step2 Fries Rearrangement or Friedel-Crafts Acylation (e.g., Acetic Anhydride, ZnCl2) HMC->Step2 Target 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one Step2->Target

General synthetic pathway for the target compound.

Conclusion

This compound serves as a valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated potent activity in the central nervous system, significant anti-inflammatory effects, and promising anticancer properties. Further investigation into the specific biological activities of the core compound is warranted. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this coumarin scaffold into clinical applications.

References

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative. It details its synthesis, physicochemical properties, biological activities, and diverse applications, with a focus on quantitative data and detailed experimental protocols for the scientific community.

Introduction

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a multifaceted organic compound belonging to the coumarin family. Coumarins are a significant class of benzopyrone derivatives found widely in plants and are renowned for their broad spectrum of biological activities.[1] This specific derivative serves as a crucial starting material and intermediate in the synthesis of a wide array of novel compounds with significant pharmacological and material science applications. Its structural features, including the acetyl and hydroxyl groups on the benzene ring, make it a versatile scaffold for chemical modification, leading to the development of potent bioactive molecules and functional materials.[2]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 6-acetyl-7-hydroxy-4-methylchromen-2-one[3]
CAS Number 16555-98-9[3][4]
Molecular Formula C₁₂H₁₀O₄[3][4]
Molecular Weight 218.20 g/mol [3][4]
ChEMBL ID CHEMBL1347672[3][4]
DSSTox Substance ID DTXSID50421600[4]

Synthesis and Reaction Pathways

The synthesis of this compound is typically a two-step process, starting from resorcinol. The initial step involves the formation of the core coumarin ring system, followed by the introduction of the acetyl group.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation) The most common method for synthesizing the 7-hydroxy-4-methylcoumarin intermediate is the Pechmann condensation.[1][2][5] This reaction involves the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][5]

Step 2: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin The second step involves the acetylation of the 7-hydroxy-4-methylcoumarin intermediate. One established method uses glacial acetic acid and fused zinc chloride, where the acetyl group is introduced at the C6 position of the coumarin ring.[1]

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Acetylation Resorcinol Resorcinol H2SO4 Conc. H₂SO₄ Resorcinol->H2SO4 EAA Ethyl Acetoacetate EAA->H2SO4 Intermediate 7-Hydroxy-4-methylcoumarin (COU 1) H2SO4->Intermediate Reagents Glacial Acetic Acid + Zinc Chloride Intermediate->Reagents Heat (140°C) FinalProduct This compound (COU 2) Reagents->FinalProduct

Caption: Synthesis workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin (COU 1) [1]

  • Carefully place 80 mL of concentrated sulfuric acid in a beaker and cool to a temperature between 0-5°C in an ice bath.

  • In a separate flask, prepare a mixture of resorcinol (0.5 mole) and ethyl acetoacetate (0.5 mole).

  • Slowly add the resorcinol-ethyl acetoacetate mixture to the chilled sulfuric acid with constant and vigorous stirring, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the mixture for 30 minutes.

  • Pour the reaction mixture onto crushed ice.

  • The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration, washed thoroughly with water, and dried.

Protocol 2: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin (COU 2) [1]

  • Dissolve freshly fused and powdered zinc chloride (13.629 g, 0.1 mole) in glacial acetic acid (12 mL) by heating on a sand bath.

  • Add dry 7-hydroxy-4-methylcoumarin (14.608 g, 0.083 mole) to the heated mixture with stirring.

  • Maintain the reaction temperature at 140°C.

  • After the reaction is complete, the resulting product, 6-acetyl-7-hydroxy-4-methylcoumarin, is obtained.

  • The product is then dried and recrystallized to achieve high purity.

Biological Activities and Therapeutic Potential

This compound is a cornerstone for developing derivatives with a wide range of biological activities. Its primary role is as a lead compound for further structural modifications to enhance affinity and selectivity for various biological targets.[6]

Central Nervous System (CNS) Agents

This coumarin derivative is a key precursor for synthesizing potent ligands for serotonin receptors, which are critical targets in treating CNS disorders like depression and schizophrenia.[6][7] By adding a piperazine group, researchers have developed derivatives with high affinity for the 5-HT1A receptor.[6][7]

Quantitative Data: 5-HT1A Receptor Affinity

The following table summarizes the binding affinity (Ki) of select piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for the 5-HT1A receptor.

CompoundDerivative StructureKᵢ (nM)
4 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78
7 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57
Reference 8-OH-DPAT (Standard Agonist)0.25

Data sourced from a 2023 study on new piperazine derivatives.[6][7]

These results highlight that specific modifications to the parent compound can yield derivatives with nanomolar affinity for the 5-HT1A receptor, comparable to the standard agonist 8-OH-DPAT.[6][7]

Enzyme Inhibition

The core structure of this compound shows potential for inhibiting key enzymes implicated in neurodegenerative diseases.[2] Studies have explored its inhibitory effects on:

  • Protein Tyrosine Phosphatase 1B (PTP1B)

  • Acetylcholinesterase (AChE)

  • Monoamine Oxidase (MAO)

These inhibitory activities suggest its potential as a scaffold for developing drugs for conditions like Alzheimer's and Parkinson's disease.[2]

Antimicrobial and Anti-inflammatory Activities

Derivatives of this coumarin have been synthesized and evaluated for antimicrobial and anti-inflammatory properties.[1][8] Chalcones derived from 6-acetyl-7-hydroxy-4-methylcoumarin have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger.[1] Furthermore, certain chalcone derivatives showed significant anti-inflammatory activity in carrageenan-induced paw edema models.[1]

G Core 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Mod1 Alkylation & Piperazine Addition Core->Mod1 Derivatization Mod2 Chalcone Synthesis Core->Mod2 Derivatization Mod3 Direct Enzyme Interaction Core->Mod3 Potential Target1 Serotonin Receptors (5-HT1A) Mod1->Target1 Target2 Anti-inflammatory Activity Mod2->Target2 Target3 Antimicrobial Activity Mod2->Target3 Target4 Enzyme Inhibition (AChE, MAO) Mod3->Target4

Caption: Bioactivity pathways originating from the core compound.

Applications in Other Fields

Beyond its pharmacological potential, this compound is a valuable compound in material science and agriculture.

  • Material Science : Its inherent structural properties make it an excellent precursor for creating optical materials. It is used in the synthesis of fluorescent dyes for biological imaging and as an optical brightener in display technologies like OLEDs.[2]

  • Agricultural Applications : The compound's biological activity has been explored for use in agriculture. It serves as a component in the development of novel pesticides and agricultural chemicals.[2]

Key Experimental Protocol: Synthesis of Piperazine Derivatives

This protocol details the synthesis of high-affinity 5-HT1A receptor ligands from this compound, a key experiment demonstrating its utility.

Protocol 3: Two-Step Synthesis of 6-acetyl-7-{4-[4-(aryl)piperazin-1-yl]butoxy}-4-methylchromen-2-ones [6][7]

Step A: Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)

  • Alkylate the phenolic group of 6-acetyl-7-hydroxy-4-methylchromen-2-one using dibromobutane.

  • The reaction is carried out in acetonitrile in the presence of potassium iodide and potassium carbonate.

Step B: Synthesis of Final Piperazine Derivatives (Compounds 1-15)

  • React the intermediate 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (A) with the appropriate arylpiperazine derivative.

  • The reaction is performed in acetonitrile with potassium iodide and potassium carbonate.

  • Utilize microwave irradiation to increase the yield and significantly reduce the reaction time.[6]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a CHCl₃:MeOH (10:0.25) eluent.[7]

  • Upon completion, purify the final compounds using column chromatography on silica gel with a CHCl₃:MeOH (100:1) eluent.[6]

  • Characterize the final products using ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6]

References

The Discovery and Synthetic History of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An overview for researchers, scientists, and drug development professionals on the synthesis, properties, and biological context of a key coumarin intermediate.

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a notable member of the coumarin family, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including the coumarin core, a reactive acetyl group, and a phenolic hydroxyl group, make it a versatile scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, physicochemical properties, and the biological signaling context of this important molecule.

Discovery and Historical Synthesis

The Fries rearrangement , a reaction involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, was a plausible early method for the synthesis of the 8-acetyl isomer, 8-acetyl-7-hydroxy-4-methylcoumarin, from 7-acetoxy-4-methylcoumarin.[1] While the 8-acetyl isomer is often the major product, the formation of the 6-acetyl isomer as a minor product is also possible, depending on the reaction conditions.[2]

Alternatively, the Hoesch synthesis , which condenses a nitrile with a phenol to form a hydroxyaryl ketone, could have been employed to synthesize the key intermediate, 2,4-dihydroxyacetophenone, from resorcinol and acetonitrile.[3][4] This intermediate can then be reacted with ethyl acetoacetate via the Pechmann condensation to yield 6-acetyl-7-hydroxy-4-methylcoumarin.[5]

Modern Synthetic Protocols

The contemporary synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the introduction of the acetyl group at the C-6 position through a Friedel-Crafts acylation or a Fries rearrangement.

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction condenses resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to below 10°C, slowly add a solution of resorcinol (2 moles) in freshly distilled ethyl acetoacetate (2 moles) to concentrated sulfuric acid (2 L).[6]

  • After the addition is complete (approximately 2 hours), allow the reaction mixture to stand for 12-24 hours at room temperature.[6]

  • Pour the reaction mixture into a vigorously stirred mixture of ice (4 kg) and water (6 L).[6]

  • Collect the precipitated crude product by filtration and wash with cold water.[6]

  • Dissolve the crude product in a 5% aqueous sodium hydroxide solution, filter, and reprecipitate the 7-hydroxy-4-methylcoumarin by the slow addition of dilute sulfuric acid until the solution is acidic.[6]

  • Collect the purified product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[6]

Experimental Protocol: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Friedel-Crafts Acylation)

This step involves the acylation of 7-hydroxy-4-methylcoumarin.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Anhydrous zinc chloride

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve anhydrous zinc chloride (1.2 moles) in glacial acetic acid (2.7 moles) with heating.[4]

  • To this hot solution (around 140°C), add 7-hydroxy-4-methylcoumarin (1 mole) with constant stirring.[4]

  • Heat the mixture until it just begins to boil (approximately 152°C), then remove the heat and allow the reaction to proceed for 20 minutes.[4]

  • Dilute the reaction mixture with a solution of concentrated hydrochloric acid and water.[4]

  • Cool the solution in an ice bath to precipitate the product.[4]

  • Collect the precipitate by filtration and wash with dilute hydrochloric acid to remove zinc salts.[4]

  • The crude product can be purified by distillation under reduced pressure followed by recrystallization from dilute hydrochloric acid or ethanol.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₄[7]
Molecular Weight 218.21 g/mol [7]
CAS Number 16555-98-9[7]
Melting Point 207-209 °C[4]
¹H NMR (DMSO-d₆, δ ppm) 11.85 (s, 1H, OH), 8.05 (s, 1H, H-5), 6.90 (s, 1H, H-8), 6.20 (s, 1H, H-3), 2.60 (s, 3H, COCH₃), 2.40 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 198.0 (C=O, acetyl), 161.2 (C-7), 160.5 (C-2), 157.8 (C-8a), 154.0 (C-4), 127.5 (C-5), 114.5 (C-6), 113.0 (C-4a), 112.5 (C-3), 102.0 (C-8), 32.0 (COCH₃), 18.5 (CH₃)
IR (KBr, cm⁻¹) ~3450 (O-H), ~1720 (C=O, lactone), ~1680 (C=O, acetyl), ~1610, 1580 (C=C, aromatic)

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, the broader class of coumarins exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] Many of these effects are mediated through the modulation of key cellular signaling pathways.

One such critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which plays a central role in the cellular defense against oxidative stress.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Several natural coumarin derivatives have been identified as activators of the Nrf2 signaling pathway, contributing to their antioxidant and anti-inflammatory properties.[10][11]

Below is a diagram illustrating the general mechanism of coumarin-mediated activation of the Nrf2 signaling pathway.

Nrf2_Signaling_Pathway Coumarin Coumarin Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Modifies Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Modifies Keap1 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription Proteins Protective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: Coumarin-mediated activation of the Nrf2 signaling pathway.

Conclusion

This compound stands as a testament to the enduring legacy of classical organic synthesis and its continued relevance in modern drug discovery. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible and valuable building block for the creation of more complex molecules with a wide array of potential therapeutic applications. The biological activities of coumarin derivatives, particularly their ability to modulate protective cellular pathways like the Nrf2 system, underscore the importance of this chemical class in the ongoing search for new medicines. This guide provides a foundational understanding of this key coumarin intermediate, intended to support and inspire further research and development in this exciting field.

References

Methodological & Application

Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a valuable coumarin derivative with significant potential in drug discovery and development. This compound and its analogues have garnered interest for their activity as serotonin 5-HT1A receptor agents, suggesting applications in the development of therapeutics for central nervous system (CNS) disorders.

Introduction

This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. The strategic placement of the acetyl and hydroxyl groups on the coumarin scaffold makes it a key intermediate for the synthesis of various derivatives with tailored biological activities. Notably, derivatives of this compound have shown high affinity for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety, depression, and other neuropsychiatric disorders.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Pechmann condensation of resorcinol and ethyl acetoacetate to form the intermediate, 7-hydroxy-4-methylcoumarin. The second step is a Fries rearrangement of the acetylated intermediate, 7-acetoxy-4-methylcoumarin, to yield the final product.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
CatalystTemperature (°C)Time (h)Yield (%)Reference
Conc. H₂SO₄0-5 then RT1988[1]
Amberlyst-151000.3397
ZnCl₂1401Not Specified
Table 2: Reaction Conditions and Yields for the Synthesis of this compound (via Fries Rearrangement)
CatalystTemperature (°C)Time (h)Yield (%)Reference
AlCl₃150-160245[2]
Table 3: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR See detailed data below.[3]
¹³C NMR See detailed data below.[3]
FTIR (KBr, cm⁻¹) 3502 (O-H), 1763 (C=O, lactone), 1695 (C=O, acetyl), 1670 (C=O, lactone)[4]
Mass Spec. Molecular Weight: 218.2 g/mol [3]

Detailed ¹H and ¹³C NMR Data:

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) 12.6 (s, 1H, -OH), 8.05 (s, 1H, H-5), 6.85 (s, 1H, H-8), 6.20 (s, 1H, H-3), 2.65 (s, 3H, -COCH₃), 2.40 (s, 3H, -CH₃).[3]

  • ¹³C NMR (75 MHz, CDCl₃): δ (ppm) 197.8, 161.1, 160.6, 157.7, 152.9, 128.9, 125.1, 113.6, 113.0, 100.6, 32.3, 18.9.[5]

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate to 10 mL of concentrated sulfuric acid, maintaining the temperature at 0-5 °C.[1]

  • Stir the mixture at this temperature for 1 hour.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 18 hours.[1]

  • Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • A precipitate of 7-hydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound

This step involves two parts: acetylation of the 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.

Part A: Acetylation of 7-hydroxy-4-methylcoumarin

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Acetic anhydride

  • Pyridine (catalyst)

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture under reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into cold water to precipitate the 7-acetoxy-4-methylcoumarin.

  • Filter, wash with water, and dry the product.

Part B: Fries Rearrangement to this compound

Materials:

  • 7-acetoxy-4-methylcoumarin

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, prepare a mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride (in a molar ratio of approximately 1:1.5) in nitrobenzene.[2]

  • Heat the reaction mixture to 150-160 °C for 2 hours.[2]

  • Cool the mixture and then carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pechmann Condensation cluster_step2a Step 2a: Acetylation cluster_step2b Step 2b: Fries Rearrangement Resorcinol Resorcinol Step1_Reaction Reaction (0-5°C to RT, 19h) Resorcinol->Step1_Reaction EAA Ethyl Acetoacetate EAA->Step1_Reaction H2SO4 Conc. H₂SO₄ H2SO4->Step1_Reaction Intermediate 7-hydroxy-4-methylcoumarin Step1_Reaction->Intermediate Step2a_Reaction Reflux Intermediate->Step2a_Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Step2a_Reaction Pyridine Pyridine Pyridine->Step2a_Reaction AcetylatedIntermediate 7-acetoxy-4-methylcoumarin Step2a_Reaction->AcetylatedIntermediate Step2b_Reaction Heating (150-160°C, 2h) AcetylatedIntermediate->Step2b_Reaction AlCl3 AlCl₃ AlCl3->Step2b_Reaction FinalProduct 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Step2b_Reaction->FinalProduct

Caption: Synthetic workflow for this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK G_Protein->ERK Regulates Phosphorylation cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Leads to ERK->CellularResponse Leads to Ligand 6-Acetyl-7-hydroxy-4-methyl- coumarin Derivative (Agonist) Ligand->Receptor Binds

Caption: Proposed signaling pathway of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives.

References

Application Notes and Protocols for the Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for the synthesis of this target compound, which often serves as a crucial starting material for the development of novel therapeutic agents.[4]

The synthetic route involves a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C6 position. The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5]

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
7-Hydroxy-4-methyl-2H-chromen-2-oneC₁₀H₈O₃176.17184–186
This compoundC₁₂H₁₀O₄218.21209-210
Spectral Data for this compound
SpectroscopyKey Peaks / Shifts
¹H NMR (DMSO-d6, 400MHz) δ (ppm): 2.427 (s, 3H, CH₃), 3.327-3.331 (s, 3H, OCH₃), 6.101-7.609 (m, 4H, Ar-H).[6]
¹³C NMR (Chloroform-d) δ (ppm): Please refer to spectral databases for detailed assignments.[7]
IR (KBr) (cm⁻¹): 2958.18 (-C-H), 1385.72 (-OH), 1516 (C=C).[6]
Mass (m/z) 219 (M⁺+1).[6]

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (Pechmann Condensation)

This protocol is adapted from established Pechmann condensation procedures.[5][6][8]

Materials:

  • Resorcinol (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Carefully place 80 mL of concentrated sulfuric acid in a beaker and cool it in an ice bath to a temperature between 0-5 °C.[6]

  • In a separate flask, prepare a mixture of resorcinol (22 g, 0.2 mole) and ethyl acetoacetate (26 g, 0.2 mole).[6]

  • Slowly add the resorcinol and ethyl acetoacetate mixture to the chilled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. The addition is exothermic.[9]

  • After the addition is complete, allow the reaction mixture to stand at room temperature overnight.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • The solid product that precipitates out is collected by filtration and washed thoroughly with cold water.

  • The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methyl-2H-chromen-2-one.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

This protocol is based on the acylation of the synthesized 7-hydroxy-4-methylcoumarin.[6]

Materials:

  • 7-Hydroxy-4-methyl-2H-chromen-2-one (1.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

Procedure:

  • In a beaker, dissolve freshly fused and powdered zinc chloride (13.629 g, 0.1 mole) in glacial acetic acid (12 ml) by heating on a sand bath.[6]

  • Add dry 7-hydroxy-4-methyl-2H-chromen-2-one (14.608 g, 0.083 mole) to the heated mixture with stirring at 140 °C.[6]

  • Continue heating and stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude this compound is then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

Pechmann Condensation Mechanism

Pechmann_Condensation Resorcinol Resorcinol Transesterification Transesterification Resorcinol->Transesterification EAA Ethyl Acetoacetate EAA->Transesterification H2SO4 H₂SO₄ (catalyst) H2SO4->Transesterification Protonation Hydroxy_ester β-Hydroxy Ester Intermediate Transesterification->Hydroxy_ester Cyclization Intramolecular Cyclization (Attack of activated ring) Hydroxy_ester->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 7-Hydroxy-4-methyl- 2H-chromen-2-one Dehydration->Product

Caption: Mechanism of Pechmann Condensation.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_pechmann Step 1: Pechmann Condensation cluster_acylation Step 2: Friedel-Crafts Acylation P1 Mix Resorcinol and Ethyl Acetoacetate P2 Add to cold conc. H₂SO₄ P1->P2 P3 Stir overnight at RT P2->P3 P4 Pour onto ice P3->P4 P5 Filter and wash solid P4->P5 P6 Recrystallize from Ethanol P5->P6 P_Product 7-Hydroxy-4-methylcoumarin P6->P_Product A2 Add 7-Hydroxy-4-methylcoumarin P_Product->A2 A1 Dissolve ZnCl₂ in Glacial Acetic Acid (heat) A1->A2 A3 Heat at 140°C with stirring A2->A3 A4 Pour into ice water A3->A4 A5 Filter and wash solid A4->A5 A6 Recrystallize A5->A6 A_Product This compound A6->A_Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Analytical Detection of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, is a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, including as serotonin receptor agents for neurological disorders.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control in manufacturing, pharmacokinetic studies, and drug development.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantitative analysis of coumarin derivatives, including this compound, are HPLC and LC-MS/MS. HPLC-UV offers a robust and cost-effective approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are required.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of analytical methods for the quantification of coumarin derivatives. These values can be considered as a benchmark when developing and validating a specific method for this compound.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.05 - 10 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

a. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of this compound

b. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) or acetonitrile and water. The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte. For many coumarins, a wavelength between 270 nm and 330 nm is appropriate.

c. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

d. Sample Preparation

  • For Drug Substance: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • For Drug Product (e.g., tablets): Grind the tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent (e.g., methanol). Dilute the extract with the mobile phase to a suitable concentration.

e. Analysis Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte & IS B Perform Extraction (PPT, LLE, or SPE) A->B C Evaporate & Reconstitute B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration (Analyte/IS Ratio) F->G H Construct Calibration Curve G->H I Determine Unknown Concentrations H->I

References

Application Notes and Protocols: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of the versatile coumarin scaffold, presents significant potential as a fluorescent probe in a variety of biological and chemical assays. Coumarins are renowned for their strong fluorescence and sensitivity to their local molecular environment, making them ideal candidates for the development of reporters for enzyme activity, metal ion concentration, and cellular imaging. The 7-hydroxycoumarin core, in particular, is a well-established fluorophore whose spectral properties are modulated by substitution and interaction with analytes. The addition of an acetyl group at the 6-position can further influence the photophysical and binding characteristics of the molecule, offering opportunities for the design of novel, selective assays.

These application notes provide an overview of the potential uses of this compound in fluorescence assays, based on the well-documented performance of structurally similar coumarin derivatives. Detailed protocols for key experimental setups are provided to guide researchers in applying this compound in their work.

Photophysical Properties

The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. While specific quantitative data for this compound are not extensively published, the properties of the parent compound, 7-hydroxy-4-methylcoumarin (also known as hymecromone or 4-methylumbelliferone), and its derivatives provide a strong basis for its expected performance. The fluorescence of 7-hydroxycoumarins arises from an intramolecular charge transfer (ICT) from the hydroxyl group to the lactone carbonyl.

Table 1: Photophysical Properties of 7-Hydroxycoumarin Derivatives.

Parameter7-Hydroxy-4-methylcoumarin (Neutral Form)7-Hydroxy-4-methylcoumarin (Anionic Form)Notes
Absorption Maximum (λabs) ~320 nm~360 nmpH-dependent.
Emission Maximum (λem) ~385 nm~445 nmSignificant Stokes shift.
Quantum Yield (ΦF) ~0.5-0.74~0.85-0.95Highly fluorescent, especially in the anionic form.[1][2]
Molar Absorptivity (ε) ~15,000 M⁻¹cm⁻¹~20,000 M⁻¹cm⁻¹Strong absorption.

Note: The acetyl group at the 6-position is expected to cause a slight red-shift in the absorption and emission spectra compared to the parent 7-hydroxy-4-methylcoumarin.

Application 1: Fluorogenic Enzyme Substrate for Esterase and Glucuronidase Activity

The hydroxyl group of this compound can be derivatized to create non-fluorescent or weakly fluorescent substrates for hydrolytic enzymes. Enzymatic cleavage of the masking group restores the highly fluorescent 7-hydroxycoumarin core, providing a robust "turn-on" fluorescence signal that is directly proportional to enzyme activity.

Signaling Pathway Diagram

enzyme_assay Substrate 6-Acetyl-7-O-acyl/glucuronyl-4-methylcoumarin (Non-fluorescent) Enzyme Esterase / Glucuronidase Substrate->Enzyme Enzymatic Cleavage Product 6-Acetyl-7-hydroxy-4-methylcoumarin (Highly Fluorescent) Enzyme->Product Signal Fluorescence Signal (Ex/Em: ~360/450 nm) Product->Signal

Caption: Enzymatic conversion of a non-fluorescent substrate.

Experimental Protocol: General Esterase Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of 6-acetyl-7-acetoxy-4-methylcoumarin in DMSO.
  • Enzyme Solution: Dilute the esterase to the desired concentration in assay buffer.
  • Stop Solution: 100 mM glycine-carbonate buffer, pH 10.5.

2. Assay Procedure:

  • To a 96-well black microplate, add 50 µL of assay buffer to each well.
  • Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the blank wells.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the substrate stock solution to all wells.
  • Incubate the plate at 37°C for 30 minutes, protected from light.
  • Stop the reaction by adding 100 µL of the stop solution.
  • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from the sample wells.
  • Create a standard curve using known concentrations of 6-acetyl-7-hydroxy-4-methylcoumarin to convert fluorescence units to the amount of product formed.
  • Calculate the enzyme activity (e.g., in nmol/min/mg protein).

Application 2: Chelation-Enhanced Fluorescence Sensing of Metal Ions

The 7-hydroxy and 6-acetyl groups of the coumarin can act as a chelating site for certain metal ions. Binding of a metal ion can restrict the rotation of the acetyl group and modulate the intramolecular charge transfer process, leading to a change in fluorescence intensity. This "chelation-enhanced fluorescence" (CHEF) effect can be exploited to develop selective fluorescent probes for metal ions such as Zn²⁺, Mg²⁺, and Al³⁺.

Logical Relationship Diagram

metal_sensing Probe 6-Acetyl-7-hydroxy-4-methylcoumarin (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion QuenchedComplex Probe-Quencher Complex (Fluorescence Quenched) Probe->QuenchedComplex + Quenching Ion Metal Metal Ion (e.g., Zn²⁺) Complex->Probe - Metal Ion (Reversible) Quencher Quenching Metal Ion (e.g., Cu²⁺)

Caption: Metal ion detection via fluorescence modulation.

Experimental Protocol: Detection of Zn²⁺

1. Reagent Preparation:

  • Buffer: 50 mM HEPES, pH 7.4.
  • Probe Stock Solution: Prepare a 1 mM stock solution of 6-acetyl-7-hydroxy-4-methylcoumarin in DMSO.
  • Zn²⁺ Stock Solution: Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
  • Other Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂) to test for selectivity.

2. Assay Procedure:

  • In a quartz cuvette, add 2 mL of HEPES buffer.
  • Add the probe stock solution to a final concentration of 10 µM.
  • Record the initial fluorescence spectrum (e.g., Ex: 365 nm, Em: 400-600 nm).
  • Titrate with small aliquots of the Zn²⁺ stock solution, recording the fluorescence spectrum after each addition.
  • To assess selectivity, repeat the experiment with other metal ion solutions.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
  • Determine the detection limit and the binding constant (Ka) from the titration data.
  • Compare the fluorescence response to Zn²⁺ with that of other metal ions to evaluate selectivity.

Application 3: pH Sensing

The fluorescence of 7-hydroxycoumarins is highly sensitive to pH due to the equilibrium between the neutral (protonated) and anionic (deprotonated) forms of the hydroxyl group. The neutral form typically fluoresces in the UV-A to violet region, while the anionic form exhibits a significant red-shift and fluoresces in the blue region. This ratiometric or intensity-based change can be used to measure pH.

Experimental Workflow Diagram

ph_sensing_workflow start Prepare Buffer Solutions of Varying pH add_probe Add 6-Acetyl-7-hydroxy-4-methylcoumarin to each buffer (constant concentration) start->add_probe measure_spectra Measure Fluorescence Spectra (Ex: ~320 nm and ~360 nm) add_probe->measure_spectra plot_data Plot Fluorescence Intensity vs. pH measure_spectra->plot_data determine_pka Determine pKa from the titration curve plot_data->determine_pka end Calibrated pH Probe determine_pka->end

Caption: Workflow for pH sensing using the coumarin probe.

Experimental Protocol: pH Titration

1. Reagent Preparation:

  • Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
  • Probe Stock Solution: Prepare a 1 mM stock solution of 6-acetyl-7-hydroxy-4-methylcoumarin in DMSO.

2. Assay Procedure:

  • For each pH value, add 2 mL of the corresponding buffer to a cuvette.
  • Add the probe stock solution to a final concentration of 5 µM.
  • Record the fluorescence emission spectrum (e.g., 380-550 nm) using two different excitation wavelengths, one for the neutral form (~320 nm) and one for the anionic form (~360 nm).

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum of the anionic form (~445 nm) as a function of pH.
  • The pKa of the probe can be determined from the midpoint of the resulting sigmoidal curve.
  • For ratiometric measurements, plot the ratio of the fluorescence intensities at two different emission wavelengths against pH.

Conclusion

This compound is a promising fluorescent scaffold with diverse applications in the development of assays for enzyme activity, metal ion detection, and pH sensing. Its utility is rooted in the well-established photophysical properties of the 7-hydroxycoumarin core, which can be finely tuned by its substitution pattern and interactions with the local environment. The protocols provided herein offer a starting point for researchers to explore the full potential of this versatile fluorophore in their specific areas of investigation. Further derivatization of the acetyl and hydroxyl groups can lead to the creation of a new generation of highly selective and sensitive fluorescent probes for a wide range of analytes and biological processes.

References

Application of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one as a versatile scaffold in modern drug design and discovery. It includes detailed application notes, quantitative data summaries, and experimental protocols for key biological assays.

Introduction

This compound, a coumarin derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structure allows for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of pharmacological activities. This compound and its derivatives have shown significant potential in targeting various biological pathways implicated in central nervous system disorders, inflammation, microbial infections, and oxidative stress.

Key Applications in Drug Design

The core structure of this compound has been successfully utilized to develop potent and selective modulators of various biological targets.

Serotonin 5-HT1A Receptor Agents for CNS Disorders

Derivatives of this compound have been synthesized and identified as potent ligands for the serotonin 5-HT1A receptor, a key target in the treatment of depression and anxiety.[1][2] By incorporating piperazine moieties, researchers have developed compounds with high affinity and selectivity for this receptor.[1][2]

Quantitative Data: 5-HT1A Receptor Affinity

Compound ReferenceChemical ModificationKi (nM) for 5-HT1A Receptor
Compound 46-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78
Compound 76-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57
8-OH-DPAT (Reference)-0.25
Enzyme Inhibitors for Neurodegenerative Diseases

The coumarin scaffold is also instrumental in the design of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. These enzymes include protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and monoamine oxidase (MAO).[3]

Anti-inflammatory, Antimicrobial, and Antioxidant Agents

Chalcone derivatives of this compound have demonstrated significant anti-inflammatory, antimicrobial, and antioxidant properties.[4] These activities are crucial for developing treatments for a variety of conditions, from infections to chronic inflammatory diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of this compound and its derivatives.

Synthesis of this compound Derivatives

A general synthetic scheme for creating derivatives is outlined below. The initial step often involves the synthesis of the parent coumarin, followed by further modifications.

Resorcinol Resorcinol H2SO4 conc. H2SO4 (0-5°C) Resorcinol->H2SO4 Ethylacetoacetate Ethylacetoacetate Ethylacetoacetate->H2SO4 Coumarin1 7-hydroxy-4-methylcoumarin H2SO4->Coumarin1 Pechmann Reaction ZnCl2 ZnCl2 Coumarin1->ZnCl2 GlacialAceticAcid Glacial Acetic Acid GlacialAceticAcid->ZnCl2 Coumarin2 6-acetyl-7-hydroxy-4-methylcoumarin ZnCl2->Coumarin2 Acetylation Base K2CO3, KI Coumarin2->Base Arylpiperazine Arylpiperazine FinalProduct Piperazine Derivatives Arylpiperazine->FinalProduct Substitution Dibromobutane 1,4-Dibromobutane Dibromobutane->Base Intermediate 6-acetyl-7-(4-bromobutoxy)- 4-methylchromen-2-one Base->Intermediate Alkylation Intermediate->FinalProduct

Caption: General synthetic workflow for piperazine derivatives.

Serotonin 5-HT1A Receptor Binding Assay

This protocol is used to determine the binding affinity of test compounds to the 5-HT1A receptor.

Materials:

  • CHO-K1 cell membranes stably transfected with the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radioligand).

  • Assay buffer: 50 mM Tris, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

  • Serotonin (for non-specific binding).

  • Test compounds and reference compounds (e.g., 8-OH-DPAT).

  • 96-well microplates.

  • GF/C filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of the test compound solution, 50 µL of [³H]-8-OH-DPAT (final concentration 1 nM), and 150 µL of diluted cell membranes (10 µg protein per well).

  • For non-specific binding wells, add serotonin to a final concentration of 10 µM.

  • Incubate the plate for 60 minutes at 27°C.

  • Terminate the reaction by rapid filtration through a GF/C filter mat pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters ten times with 200 µL of cold Tris buffer (4°C, pH 7.4).

  • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Test Compound Dilutions Mix_Components Mix Components in 96-well Plate Prep_Compounds->Mix_Components Prep_Radioligand Prepare [³H]-8-OH-DPAT Solution Prep_Radioligand->Mix_Components Prep_Membranes Prepare 5-HT1A Receptor Membranes Prep_Membranes->Mix_Components Incubate Incubate at 27°C for 60 min Mix_Components->Incubate Filter Rapid Filtration through GF/C Filter Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Calculate Calculate Ki from IC50 Measure->Calculate

Caption: Workflow for 5-HT1A receptor binding assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to evaluate the anti-inflammatory activity of test compounds.[5]

Materials:

  • Male Wistar rats (180-220 g).

  • 1% Carrageenan solution in saline.

  • Test compound and reference drug (e.g., Indomethacin).

  • Plethysmometer.

Procedure:

  • Administer the test compound or reference drug to the rats (e.g., intraperitoneally or orally).

  • After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Start Start Administer_Compound Administer Test Compound/Vehicle to Rats Start->Administer_Compound Wait Wait for 30 minutes Administer_Compound->Wait Inject_Carrageenan Inject Carrageenan into Rat Paw Wait->Inject_Carrageenan Measure_Edema Measure Paw Volume at Intervals (1, 2, 3, 4, 5 hours) Inject_Carrageenan->Measure_Edema Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Protocol for carrageenan-induced paw edema.

Disc Diffusion Method for Antibacterial Activity

This method is used to assess the antibacterial properties of the synthesized compounds.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton agar plates.

  • Sterile paper discs (6 mm).

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin).

  • Incubator.

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Using a sterile swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn.

  • Impregnate sterile paper discs with a known concentration of the test compounds.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is employed to determine the free radical scavenging activity of the compounds.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid).

  • Spectrophotometer.

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

Enzyme Inhibition Assays

Protocols for enzyme inhibition assays (PTP1B, AChE, MAO) generally follow a similar workflow.

Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at Optimal Temperature and Time Initiate_Reaction->Incubate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Incubate->Measure_Activity Calculate_Inhibition Calculate Percentage Inhibition and IC50 Measure_Activity->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: General workflow for enzyme inhibition assays.

Conclusion

This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a range of biological targets. The detailed protocols provided herein serve as a practical guide for researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors.

References

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Application Notes and Protocols for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is a functionalized coumarin derivative. Coumarins are a well-established class of fluorescent compounds widely utilized in biological and chemical sciences due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The presence of the acetyl and hydroxyl moieties on the coumarin backbone of this compound suggests its potential as a versatile fluorescent probe for various applications, including ion sensing and cellular imaging. This document provides an overview of its synthesis, potential applications, and generalized protocols to guide researchers in its use as a fluorescent probe.

Physicochemical Properties

Table 1: Physicochemical and General Photophysical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₀O₄--INVALID-LINK--
Molecular Weight 218.21 g/mol --INVALID-LINK--
CAS Number 16555-98-9--INVALID-LINK--
Appearance Off-white to yellow powder (predicted)General chemical knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General chemical knowledge
Predicted Excitation Max (λex) ~350 - 380 nmInferred from 7-hydroxycoumarin derivatives
Predicted Emission Max (λem) ~440 - 480 nmInferred from 7-hydroxycoumarin derivatives

Note: Photophysical properties are estimations based on related compounds and require experimental verification.

Synthesis Protocol

The synthesis of this compound can be achieved via a Pechmann condensation followed by a Fries rearrangement.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts

  • Ethanol

  • Ice bath

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • In a flask, combine resorcinol and ethyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating as required to drive the reaction to completion.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude 7-hydroxy-4-methylcoumarin, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Resorcinol Resorcinol Reaction Pechmann Condensation Resorcinol->Reaction EAA Ethyl Acetoacetate EAA->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Product 7-Hydroxy-4-methylcoumarin Reaction->Product

Caption: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.

Step 2: Synthesis of this compound (Fries Rearrangement)

This step involves the acylation of 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Acetic anhydride

  • Pyridine (catalyst)

  • Aluminum chloride (AlCl₃)

  • Nitrobenzene or other suitable solvent

  • Hydrochloric acid (HCl)

  • Standard glassware for reflux and workup

Procedure:

  • React 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalytic amount of pyridine to form 7-acetoxy-4-methylcoumarin.

  • Isolate the 7-acetoxy-4-methylcoumarin intermediate.

  • Perform a Fries rearrangement by heating the 7-acetoxy-4-methylcoumarin with anhydrous aluminum chloride in a suitable solvent like nitrobenzene.

  • After the reaction is complete, cool the mixture and carefully hydrolyze it with dilute hydrochloric acid.

  • The product, this compound, will precipitate and can be purified by filtration and recrystallization.

Start 7-Hydroxy-4-methylcoumarin Acylation Acylation (Acetic Anhydride, Pyridine) Start->Acylation Intermediate 7-Acetoxy-4-methylcoumarin Acylation->Intermediate Fries Fries Rearrangement (AlCl₃, Heat) Intermediate->Fries Product 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Fries->Product

Caption: Synthesis of the target compound via Fries Rearrangement.

Potential Applications as a Fluorescent Probe

Based on the structural features of this compound, several potential applications as a fluorescent probe can be envisioned. The phenolic hydroxyl group and the adjacent acetyl group can act as a chelation site for metal ions, potentially leading to changes in fluorescence upon binding.

Fluorescent Sensing of Metal Ions

The proximity of the acetyl and hydroxyl groups may allow for selective binding to certain metal ions. This interaction could lead to either fluorescence enhancement ("turn-on" sensing) or quenching ("turn-off" sensing).

Hypothetical Signaling Pathway for Metal Ion Detection:

Probe 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one (Fluorescent) Complex Probe-Metal Ion Complex (Altered Fluorescence) Probe->Complex Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->Complex Signal Change in Fluorescence Intensity Complex->Signal

Caption: Proposed mechanism for metal ion sensing.

Cellular Imaging

The relatively small size and lipophilic character of the coumarin scaffold suggest that this compound may be cell-permeable, making it a candidate for live-cell imaging. Its fluorescence could be used for general cytoplasmic staining or, if it localizes to specific organelles, for organelle visualization.

Experimental Protocols

The following are generalized protocols. Optimization of probe concentration, incubation times, and instrument settings is essential for successful application.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and fluorescence spectra, and quantum yield of the probe.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, phosphate-buffered saline - PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent to a concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).

  • Absorbance Spectrum: Record the absorbance spectrum of the working solution to determine the absorption maximum (λ_abs).

  • Emission Spectrum: Excite the working solution at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em).

  • Quantum Yield Determination: Measure the integrated fluorescence intensity of the probe and a quantum yield standard at the same excitation wavelength and absorbance. Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: General Protocol for Metal Ion Sensing

Objective: To evaluate the change in fluorescence of the probe in the presence of various metal ions.

Materials:

  • Probe stock solution (as in Protocol 1)

  • Aqueous solutions of various metal salts (e.g., chlorides or nitrates)

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • Fluorometer and cuvettes

Procedure:

  • Prepare a working solution of the probe in the chosen buffer.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add aliquots of a metal ion stock solution to the probe solution and record the fluorescence spectrum after each addition.

  • Repeat for a panel of different metal ions to assess selectivity.

  • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and limit of detection.

Protocol 3: General Protocol for Live Cell Staining

Objective: To visualize the intracellular distribution of the probe in live cells.

Materials:

  • Probe stock solution (as in Protocol 1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's predicted spectra)

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM, requires optimization).

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-60 minutes, requires optimization).

  • Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove excess probe.

  • Imaging: Immediately image the stained cells using a fluorescence microscope.

Experimental Workflow for Cellular Imaging:

Start Culture cells on glass-bottom dish Load Incubate with probe solution Start->Load Wash Wash with PBS Load->Wash Image Fluorescence Microscopy Wash->Image Analysis Image Analysis Image->Analysis

Application Notes and Protocols for In Vitro Assays Using 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, is a versatile scaffold in medicinal chemistry.[1] Coumarins are a class of natural products known for a wide range of pharmacological activities. This document provides detailed application notes and protocols for selected in vitro assays to evaluate the biological activities of this compound, specifically focusing on its potential as an enzyme inhibitor and an anti-inflammatory agent. The provided protocols are foundational and can be adapted for high-throughput screening and detailed mechanistic studies.

Chemical Information:

PropertyValue
IUPAC Name 6-acetyl-7-hydroxy-4-methylchromen-2-one
Synonyms 6-Acetyl-7-hydroxy-4-methylcoumarin
CAS Number 16555-98-9[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.20 g/mol [1]

Enzyme Inhibition Assays

Derivatives of this compound have shown inhibitory effects on several key enzymes implicated in various diseases. These include protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and monoamine oxidase (MAO).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[2][3]

Quantitative Data Summary (Derivatives):

CompoundTargetAssay TypeIC₅₀/KᵢReference
Trodusquemine (MSI-1436)PTP1BEnzymaticIC₅₀: 1 µM[4]
DPM-1001PTP1BEnzymaticIC₅₀: 100 nM[4]

Experimental Protocol: PTP1B Inhibition Assay

This protocol is adapted for a 96-well plate format using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (or derivatives) dissolved in DMSO

  • 1 M NaOH (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

  • To each well of a 96-well plate, add 20 µL of PTP1B enzyme solution.

  • Add 10 µL of the test compound dilution or vehicle control (Assay Buffer with DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 2 mM pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway Diagram: PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds P_IR p-IR IR->P_IR autophosphorylation IRS1 IRS-1 P_IR->IRS1 phosphorylates P_IRS1 p-IRS-1 IRS1->P_IRS1 Signaling_Cascade Downstream Signaling Cascade P_IRS1->Signaling_Cascade activates PTP1B PTP1B PTP1B->P_IR dephosphorylates PTP1B->P_IRS1 dephosphorylates Inhibitor 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.

Quantitative Data Summary (Derivatives):

CompoundTargetAssay TypeIC₅₀/KᵢReference
2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamideAChEEnzymaticIC₅₀: 43 nM
Coumarin-BMT hybrid 8bAChEEnzymaticKᵢ: 49.2 nM

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (or derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compound in DMSO and then in phosphate buffer.

  • To each well, add 20 µL of the test compound solution, 20 µL of AChE solution, and 140 µL of DTNB solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow Start Start Prep_Solutions Prepare Reagents: AChE, ATCI, DTNB, Test Compound Start->Prep_Solutions Dispense Dispense Reagents into 96-well Plate Prep_Solutions->Dispense Pre_Incubate Pre-incubate at 37°C for 15 min Dispense->Pre_Incubate Add_Substrate Add Substrate (ATCI) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for AChE inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Quantitative Data Summary (Derivatives):

CompoundTargetAssay TypeIC₅₀/KᵢReference
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarinMAO-BEnzymaticIC₅₀: 1.14 nM[5]
7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-oneMAO-BEnzymaticKᵢ: 4.5 µM[6][7]

Experimental Protocol: MAO Inhibition Assay

This protocol utilizes a fluorescence-based method.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO fluorescent substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • This compound (or derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, add the test compound, MAO-A or MAO-B enzyme, HRP, and Amplex Red reagent in phosphate buffer.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.

  • Determine the reaction velocity and calculate the percentage of inhibition to obtain the IC₅₀ value.

Anti-inflammatory Assays

The anti-inflammatory properties of coumarin derivatives can be assessed by their ability to inhibit pro-inflammatory enzymes and the production of inflammatory mediators in cell-based assays.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Experimental Protocol: COX/5-LOX Inhibition Assays

Commercially available inhibitor screening kits are recommended for these assays.

General Procedure:

  • Prepare the reaction mixture containing the respective enzyme (COX-1, COX-2, or 5-LOX), a heme cofactor (for COX assays), and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate (arachidonic acid).

  • Measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using the method specified in the kit (e.g., ELISA, fluorescence).

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Measurement of Nitric Oxide (NO) Production in Macrophages

Experimental Protocol: Griess Assay for Nitrite

Cell Culture:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Diagram: NF-κB and MAPK in Inflammation

Inflammatory_Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS_TLR4 LPS -> TLR4 IKK IKK LPS_TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Pro_inflammatory_genes_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Pro_inflammatory_genes_NFkB MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Pro_inflammatory_genes_MAPK Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes_MAPK Inhibitor 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one Inhibitor->IKK inhibits? Inhibitor->MAPKKK inhibits?

References

Application Notes and Protocols for High-Throughput Screening with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative with a range of biological activities.[1] Coumarins are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1] The inherent fluorescence of the coumarin scaffold makes it particularly suitable for high-throughput screening (HTS) applications, enabling the development of robust fluorescence-based assays.[2]

This document provides detailed application notes and protocols for utilizing this compound and its derivatives in various HTS assays relevant to drug discovery.

Compound Profile

PropertyValueSource
IUPAC Name 6-acetyl-7-hydroxy-4-methylchromen-2-onePubChem
Synonyms 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-onePubChem
CAS Number 16555-98-9[3][4]
Molecular Formula C₁₂H₁₀O₄[3][4]
Molecular Weight 218.21 g/mol [3][4]
Appearance Solid-
Solubility Soluble in DMSO and other organic solventsGeneral Knowledge

Applications in High-Throughput Screening

Derivatives of this compound have shown significant potential in modulating key biological targets. High-throughput screening of compound libraries based on this scaffold can lead to the identification of novel therapeutic agents.

Serotonin Receptor Modulation

Derivatives of this compound have been synthesized and screened for their affinity to serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[5] These receptors are crucial targets for the treatment of various central nervous system disorders, including anxiety and depression.

Quantitative Data: 5-HT₁A Receptor Affinity of this compound Derivatives

Compound IDModification on Parent ScaffoldTargetKᵢ (nM)
4 7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}5-HT₁A0.78
7 7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}5-HT₁A0.57
Enzyme Inhibition

Coumarin derivatives are known inhibitors of various enzymes. This compound can be screened for its inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition by Coumarin Derivatives

Compound ClassTargetIC₅₀ Range
N¹-(coumarin-7-yl) derivativesAChE42.5 µM - 442 µM
Coumaryl-thiazole derivativesAChE43 nM (for compound 6c)
Bis-Coumarin derivativesAChE0.02 µM - 0.100 µM
Antimicrobial and Anticancer Screening

The coumarin scaffold is present in established antimicrobial agents and has shown promise in the development of anticancer drugs.[6] High-throughput screening can be employed to evaluate the efficacy of this compound against various bacterial strains and cancer cell lines.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays that can be adapted for this compound.

Protocol 1: High-Throughput Radioligand Binding Assay for 5-HT₁A Receptor

This protocol is adapted from established methods for 5-HT receptor binding assays.

Objective: To determine the binding affinity (Kᵢ) of test compounds for the 5-HT₁A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT₁A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A receptor agonist).

  • Test Compound: this compound or its derivatives, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radioligand detection.

  • 96-well Filter Plates: GF/B or GF/C filters.

  • Plate Reader: Microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.

  • Assay Mix Preparation: Prepare an assay mix containing the receptor membranes and [³H]8-OH-DPAT in the assay buffer. The final concentration of the radioligand should be close to its Kₔ value.

  • Incubation: Add the assay mix to the wells containing the test compound. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Fluorescence-Based High-Throughput Assay for Acetylcholinesterase (AChE) Inhibition

This protocol is based on the widely used Ellman's method, adapted for a fluorescent readout.

Objective: To identify and characterize inhibitors of acetylcholinesterase.

Materials:

  • Enzyme: Human recombinant acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide.

  • Fluorogenic Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™).

  • Test Compound: this compound, dissolved in DMSO.

  • Assay Buffer: 100 mM phosphate buffer, pH 8.0.

  • 96-well or 384-well black microplates.

  • Fluorescence Plate Reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the wells of the microplate.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of the acetylthiocholine substrate and the fluorogenic reagent to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the fluorogenic probe used).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

G Ligand 5-HT or Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates βγ subunit PI3K PI3K G_protein->PI3K Activates βγ subunit ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_expression Regulates Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GIRK->Hyperpolarization Causes Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Plasticity Neuronal Plasticity ERK->Plasticity Promotes

Caption: 5-HT₁A Receptor Signaling Pathway.

Experimental Workflow

G cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Prep Compound Library (including Test Compound) Dilution Series Dispensing Automated Dispensing into Microplate Compound_Prep->Dispensing Assay_Reagents Assay Reagents (Enzyme/Receptor, Substrate/Ligand, Buffer) Assay_Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence, Radioactivity) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization & QC Raw_Data->Normalization Hit_ID Hit Identification (IC50/Ki Calculation) Normalization->Hit_ID

Caption: General HTS Experimental Workflow.

References

Application Notes and Protocols for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative with potential therapeutic applications. This document includes detailed experimental protocols for assessing its inhibitory activity against three key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B), Acetylcholinesterase (AChE), and Monoamine Oxidase (MAO). Additionally, it outlines the relevant signaling pathways and provides a framework for data analysis and interpretation.

Introduction

This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. Research has suggested that this compound may exhibit inhibitory effects on several critical enzymes, including PTP1B, a key regulator in metabolic diseases; Acetylcholinesterase, a target in neurodegenerative disorders; and Monoamine Oxidase, an enzyme implicated in psychiatric and neurological conditions. These notes are intended to provide researchers with the necessary protocols to explore these potential inhibitory activities.

Quantitative Data Summary

While specific inhibitory concentrations (IC50 values) for this compound against PTP1B, AChE, and MAO are not extensively reported in publicly available literature, the following tables provide a template for summarizing experimentally determined data. For context, data for structurally related coumarin derivatives are often in the micromolar to nanomolar range.

Table 1: PTP1B Inhibition Data

CompoundConcentration Range (µM)% InhibitionIC50 (µM)
This compounde.g., 0.1 - 100Experimental DataCalculated Value
Positive Control (e.g., Suramin)e.g., 0.1 - 100Experimental DataKnown Value

Table 2: Acetylcholinesterase (AChE) Inhibition Data

CompoundConcentration Range (µM)% InhibitionIC50 (µM)
This compounde.g., 0.1 - 100Experimental DataCalculated Value
Positive Control (e.g., Donepezil)e.g., 0.1 - 100Experimental DataKnown Value

Table 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Data

CompoundEnzymeConcentration Range (µM)% InhibitionIC50 (µM)
This compoundMAO-Ae.g., 0.1 - 100Experimental DataCalculated Value
This compoundMAO-Be.g., 0.1 - 100Experimental DataCalculated Value
Positive Control (e.g., Toloxatone for MAO-A, Selegiline for MAO-B)MAO-A/Be.g., 0.1 - 100Experimental DataKnown Value

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted for a 96-well plate format and utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant Human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well plate, add 10 µL of the compound dilutions or vehicle control (assay buffer with the same percentage of DMSO).

  • Enzyme Addition: Add 70 µL of PTP1B assay buffer and 10 µL of diluted PTP1B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the phosphate buffer.

    • Prepare solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • 20 µL of the compound dilution or vehicle control.

    • 140 µL of phosphate buffer.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each well. Calculate the percentage of inhibition and the IC50 value as described for the PTP1B assay.[1]

Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a fluorescence-based method, which offers high sensitivity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable fluorogenic MAO substrate (e.g., Amplex Red reagent in combination with horseradish peroxidase and a suitable amine substrate like p-tyramine)

  • This compound

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well black plate, add 20 µL of the compound dilutions or vehicle control.

  • Enzyme Addition: Add 60 µL of the MAO-A or MAO-B enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes in the dark.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B as previously described.[2][3]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the target enzymes and a general workflow for the enzyme inhibition assays.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS1->Downstream activates PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates Inhibitor 6-Acetyl-7-hydroxy-4- methyl-2H-chromen-2-one Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_released ACh Presynaptic->ACh_released releases Postsynaptic Postsynaptic Neuron/ Muscle Cell ACh_vesicle Acetylcholine (ACh) in vesicles AChR ACh Receptor ACh_released->AChR binds Choline_Acetate Choline + Acetate AChR->Postsynaptic activates AChE AChE AChE->ACh_released hydrolyzes AChE->Choline_Acetate Inhibitor 6-Acetyl-7-hydroxy-4- methyl-2H-chromen-2-one Inhibitor->AChE inhibits

Caption: Acetylcholinesterase terminates neurotransmission at the synapse.

MAO_Signaling_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO metabolized by Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 6-Acetyl-7-hydroxy-4- methyl-2H-chromen-2-one Inhibitor->MAO inhibits

Caption: Monoamine Oxidase metabolizes key neurotransmitters.

Experimental_Workflow Start Start Prep_Compound Prepare serial dilutions of This compound Start->Prep_Compound Setup_Assay Set up 96-well plate with compound, buffer, and enzyme Prep_Compound->Setup_Assay Pre_Incubate Pre-incubate at specified temperature Setup_Assay->Pre_Incubate Add_Substrate Initiate reaction by adding substrate Pre_Incubate->Add_Substrate Incubate Incubate for specified time Add_Substrate->Incubate Measure Measure absorbance or fluorescence Incubate->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for enzyme inhibition assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the coumarin core of the target molecule?

The most common and established method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation.[1][2][3][4] This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).[1][4]

Q2: How is the 6-acetyl group introduced to the coumarin ring?

The acetyl group is typically introduced at the C6 position through a Fries rearrangement of an acyloxycoumarin intermediate, such as 7-acetoxy-4-methylcoumarin.[5][6] This reaction is catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), and involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[5][7]

Q3: What are the critical factors that influence the yield of the initial Pechmann condensation?

The success of the Pechmann condensation is highly dependent on several factors:

  • Nature of the Phenol: The reactivity of the phenol is crucial. Electron-donating groups, such as the hydroxyl groups in resorcinol, activate the ring and facilitate the reaction, often allowing for milder conditions.[1]

  • Choice of Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and yield. Common catalysts include Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., AlCl₃, ZnCl₂).[1] Solid acid catalysts like Amberlyst-15 and sulfated zirconia are also used for easier workup and reusability.[8]

  • Reaction Temperature: Temperature control is critical. For highly activated phenols like resorcinol, the reaction can proceed at room temperature, while less reactive phenols may require heating.[3]

  • Reaction Time: The reaction time can vary from minutes to many hours depending on the reactants, catalyst, and temperature.[3][8]

Q4: Can the Fries rearrangement produce isomers?

Yes, the Fries rearrangement of 7-acetoxycoumarins can produce both 8-acetyl-7-hydroxy and 6-acetyl-7-hydroxy isomers.[5][6] The regioselectivity can be influenced by reaction conditions such as temperature. In many reported cases, the 8-acetyl isomer is the major product, with the desired 6-acetyl isomer formed in smaller quantities.[6][9]

Troubleshooting Guide

Issue 1: Low or No Yield of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

Possible Causes & Solutions:

  • Inactive Catalyst: The acid catalyst may be old, hydrated, or impure.

    • Solution: Use a fresh, anhydrous catalyst. Consider trying a different type of acid catalyst (e.g., switch from a Brønsted to a Lewis acid).[1]

  • Impure Reactants: Impurities in the resorcinol or ethyl acetoacetate can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

    • Solution: For resorcinol, the reaction can often be run at or slightly above room temperature. If the reaction is sluggish, gentle heating (e.g., to 110°C with a catalyst like Amberlyst-15) can improve the rate.[10] Monitor the reaction for any signs of decomposition (darkening of the reaction mixture).

  • Insufficient Reaction Time: Some Pechmann condensations can be slow.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[1]

Troubleshooting Workflow: Low Product Yield

G start Start: Low or No Product Yield check_reactants Verify Reactant Purity & Stoichiometry? start->check_reactants check_catalyst Check Catalyst Activity & Loading check_reactants->check_catalyst [ Reactants OK ] failure Consult Further Literature check_reactants->failure [ Impurities Found ] check_conditions Optimize Reaction Conditions (Temp. & Time)? check_catalyst->check_conditions [ Catalyst OK ] check_catalyst->failure [ Catalyst Inactive ] check_solvent Evaluate Solvent System (if applicable)? check_conditions->check_solvent [ Conditions Optimized ] success Yield Improved check_conditions->success [ Yield Increases ] check_solvent->success [ Yield Increases ] check_solvent->failure [ No Improvement ]

Caption: A troubleshooting workflow for diagnosing low product yield.

Issue 2: Formation of the Incorrect Isomer (6-acetyl vs. 8-acetyl) in Fries Rearrangement

Possible Cause & Solution:

  • Thermodynamic vs. Kinetic Control: The Fries rearrangement is known to be temperature-dependent, which can affect the ratio of ortho and para migration.[7][9] One isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures).

    • Solution: Systematically vary the reaction temperature. For instance, the rearrangement of 7-acetoxy-4-methylcoumarin has been shown to yield the 8-acetyl isomer as the predominant product across a range of temperatures (85°C to 155°C), but the proportion of the 6-acetyl isomer increases at higher temperatures.[9] Careful optimization of the temperature is necessary to maximize the yield of the desired 6-acetyl isomer.

Data Presentation

Table 1: Comparison of Catalysts for 7-hydroxy-4-methylcoumarin Synthesis
CatalystStarting MaterialsReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄Resorcinol, Ethyl acetoacetate18-22 hours5 → Room Temp88%[11]
Amberlyst-15Resorcinol, Ethyl acetoacetate100 minutes110°C~95%[3][10]
Amberlyst-15 (Microwave)Resorcinol, Ethyl acetoacetate20 minutes100°C97%[8]
Nano-crystalline sulfated-zirconiam-Hydroxy phenol, Ethyl acetoacetate15 minutes150°C99%
Tamarind JuiceResorcinol, Ethyl acetoacetate24 hours90°C83%[2]
SnCl₂·2H₂O (Microwave)Resorcinol, Ethyl acetoacetate260 seconds-55%[12]

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is adapted from procedures using concentrated sulfuric acid.

Materials:

  • Resorcinol (1.0 eq)

  • Ethyl acetoacetate (1.0-1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice and Water

  • Ethanol for recrystallization

Procedure:

  • In a flask, cool concentrated sulfuric acid (approx. 10 mL per 10 mmol of resorcinol) in an ice bath to below 10°C.[3][11]

  • In a separate beaker, mix resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).[11]

  • Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 10°C.[3]

  • Once the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.[3]

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing crushed ice.[3][11]

  • A precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude solid from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[11]

Protocol 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Illustrative)

The synthesis of the target molecule involves two main stages: acetylation of the 7-hydroxy-4-methylcoumarin precursor, followed by a Fries rearrangement.

Stage A: Acetylation to form 7-acetoxy-4-methylcoumarin

  • Dissolve 7-hydroxy-4-methylcoumarin in an excess of acetic anhydride.

  • The reaction can be heated, for example, by boiling until the starting material is fully dissolved, and then for an additional 1.5 hours.[9]

  • After cooling, pour the solution into cold water to precipitate the product.

  • Filter, wash with water, and dry the 7-acetoxy-4-methylcoumarin.

Stage B: Fries Rearrangement

  • Mix the 7-acetoxy-4-methylcoumarin with an excess of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6]

  • Heat the mixture to the desired temperature (e.g., between 130-160°C) for a specified time. The optimal temperature and time must be determined experimentally to maximize the yield of the 6-acetyl isomer.

  • After the reaction, cool the mixture and carefully hydrolyze it by adding it to a mixture of ice and hydrochloric acid.

  • The product will precipitate and can be collected by filtration.

  • Purification is typically required to separate the 6-acetyl and 8-acetyl isomers, often through fractional crystallization or column chromatography.

Visualizations

Overall Synthetic Pathway

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Acetylation cluster_2 Step 3: Fries Rearrangement Resorcinol Resorcinol Coumarin_Precursor 7-Hydroxy-4-methylcoumarin Resorcinol->Coumarin_Precursor H+ Catalyst EAA Ethyl Acetoacetate EAA->Coumarin_Precursor H+ Catalyst Acetyl_Intermediate 7-Acetoxy-4-methylcoumarin Coumarin_Precursor->Acetyl_Intermediate Acetic Anhydride Final_Product 6-Acetyl-7-hydroxy-4-methylcoumarin Acetyl_Intermediate->Final_Product AlCl₃, Heat Isomer_Product 8-Acetyl-7-hydroxy-4-methylcoumarin Acetyl_Intermediate->Isomer_Product AlCl₃, Heat

Caption: Synthesis pathway for this compound.

References

Technical Support Center: Purification of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Crystallization

  • Symptom: The isolated solid after initial crystallization appears discolored (e.g., yellow or brown) and/or shows multiple spots on a Thin Layer Chromatography (TLC) plate.

  • Possible Causes:

    • Unreacted Starting Materials: Incomplete reaction may leave residual resorcinol or ethyl acetoacetate in the crude product.

    • Side Products: The Pechmann condensation used for synthesis can sometimes lead to the formation of isomeric byproducts or other undesired compounds.

  • Solutions:

    • Acid/Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a water wash to remove any remaining salts.

    • Recrystallization with Optimized Solvent System: A single solvent may not be sufficient for removing all impurities. Experiment with mixed solvent systems. For coumarin derivatives, ethanol-water mixtures have been shown to be effective.[1] A study on the closely related 7-hydroxy-4-methyl coumarin found that 34% aqueous ethanol provided a high recovery rate.

    • Activated Carbon Treatment: If the discoloration is due to highly colored impurities, adding a small amount of activated carbon to the hot solution before filtration during recrystallization can help adsorb these impurities.

Issue 2: Product Oiling Out During Recrystallization

  • Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

  • Possible Causes:

    • High Impurity Level: A significant amount of impurities can lower the melting point of the product, causing it to oil out.

    • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing crystal lattice formation.

    • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystallization.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seed Crystals: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.

    • Change Solvent System: If oiling out persists, a different recrystallization solvent or a solvent/anti-solvent system should be explored.

Issue 3: Poor Separation During Column Chromatography

  • Symptom: TLC analysis of the collected fractions shows overlapping spots of the desired product and impurities.

  • Possible Causes:

    • Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing all compounds to move too quickly down the column, or too low, resulting in poor separation.

    • Column Overloading: Applying too much crude product to the column can lead to broad bands and poor resolution.

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the polarity of the mobile phase. For derivatives of this compound, a mobile phase of chloroform and methanol has been used.[2] Start with a low polarity mixture (e.g., 100:1 chloroform:methanol) and gradually increase the proportion of the more polar solvent (methanol). Monitor the separation using TLC.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to effectively separate compounds with a wider range of polarities.

    • Reduce Sample Load: Use a smaller amount of the crude product relative to the amount of stationary phase in the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[3][4] For similar coumarins, an ethanol-water mixture has also been successfully employed, which can sometimes improve crystal quality and yield.[1]

Q2: What is a good starting mobile phase for column chromatography purification?

A2: For derivatives of this compound, a mobile phase of chloroform:methanol in a 100:1 ratio has been reported for purification on a silica gel column.[2] This is a good starting point for optimization.

Q3: How can I monitor the progress of the purification by column chromatography?

A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation. For a derivative of the target compound, a TLC eluent of chloroform:methanol (10:0.25) was used.[2] You can use this system or a similar one to analyze the fractions collected from the column and identify those containing the pure product.

Q4: What are the common impurities I should expect from the synthesis of this compound?

A4: The synthesis of this compound often involves a Pechmann condensation followed by a Friedel-Crafts acylation. Potential impurities include unreacted starting materials (resorcinol, ethyl acetoacetate), the intermediate 7-hydroxy-4-methylcoumarin, and possibly regioisomers of the final product where the acetyl group is at a different position on the coumarin ring.

Data Presentation

Purification TechniqueStationary Phase / Solvent SystemTypical Yield (%)Typical Purity (%)Reference
RecrystallizationEthanol68-72 (overall synthesis)>95 (typical for recrystallization)[2]
Recrystallization34% Aqueous EthanolHigh Recovery (for 7-hydroxy-4-methyl coumarin)Not Reported
Column ChromatographySilica Gel / Chloroform:Methanol (100:1)31-95 (for derivatives)High (implied by characterization)[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of the chosen eluent) and pour it into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase (e.g., chloroform:methanol 100:1).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol 10:0.25) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude Product (this compound + Impurities) Dissolution Dissolution (e.g., Ethyl Acetate) Crude->Dissolution Wash Aqueous Wash (e.g., NaHCO3, H2O) Dissolution->Wash OrganicLayer Organic Layer Wash->OrganicLayer Drying Drying (e.g., Na2SO4) OrganicLayer->Drying Concentration Concentration Drying->Concentration PurificationChoice Purification Method Concentration->PurificationChoice Recrystallization Recrystallization (e.g., Ethanol) PurificationChoice->Recrystallization High Purity Crude ColumnChromatography Column Chromatography (Silica Gel) PurificationChoice->ColumnChromatography Complex Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

References

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (also known as Hymecromone Acetate).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol (especially with heating), and glacial acetic acid.[1][2] It is only slightly soluble in ether and chloroform.[1]

Q2: Why does this compound have poor aqueous solubility?

A2: The low aqueous solubility is attributed to its molecular structure. Like many coumarin derivatives, the molecule possesses a largely hydrophobic bicyclic aromatic ring system.[3] While the acetyl and hydroxyl groups add some polarity, the overall lipophilic nature of the compound dominates, leading to poor affinity for water.[3]

Q3: What are the most common solvents for preparing stock solutions?

A3: For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare concentrated stock solutions. Methanol is also a viable option.[1] These stock solutions can then be diluted into aqueous buffers, but care must be taken to avoid precipitation.

Troubleshooting Guide

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a frequent problem caused by the compound's low solubility in water. When the DMSO concentration decreases significantly upon dilution, the compound is no longer soluble and crashes out of the solution.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration of the compound too high? start->check_conc reduce_conc Reduce final concentration in the assay. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No success Problem Resolved reduce_conc->success increase_dmso Increase final DMSO concentration (typically <= 1% to avoid toxicity). check_dmso->increase_dmso Yes use_cosolvent Employ a co-solvent system (e.g., ethanol). check_dmso->use_cosolvent No increase_dmso->success use_cyclodextrin Utilize solubility enhancers like cyclodextrins. use_cosolvent->use_cyclodextrin sonicate Apply gentle heating or sonication. use_cyclodextrin->sonicate sonicate->success

Caption: Troubleshooting workflow for compound precipitation.

Solubility Enhancement Strategies

Several methods can be employed to improve the solubility of this compound in aqueous solutions. These can be categorized as physical modifications, chemical modifications, and formulation approaches.[3]

1. Co-solvents: Adding a small amount of a water-miscible organic solvent to the aqueous buffer can significantly increase solubility.[3]

  • Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), N,N-dimethylformamide (DMF).[4]

  • Recommendation: Start with a low percentage (e.g., 1-5% v/v) of the co-solvent and increase incrementally.[3] Always run a vehicle control to ensure the solvent does not interfere with the experiment.

2. pH Adjustment: The solubility of compounds with ionizable groups can be altered by adjusting the pH of the medium. This compound has a phenolic hydroxyl group, which can be deprotonated at higher pH values, potentially increasing its solubility in water.

3. Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes that are more water-soluble.[3][5] This is a highly effective method for increasing the apparent water solubility of poorly soluble compounds.[5]

Quantitative Data Summary

Table 1: Solubility in Common Laboratory Solvents

SolventSolubilityReference
WaterPractically Insoluble[1]
MethanolSoluble (especially with heating)[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Glacial Acetic AcidSoluble[2]
ChloroformSlightly Soluble[1]
EtherSlightly Soluble[1]

Table 2: Potential Solubility Enhancement for Coumarin Derivatives

Note: Data for this compound is limited. This table provides examples from the parent compound, coumarin, to illustrate the potential of each technique.

TechniqueCompoundCarrier/Co-formerInitial SolubilityEnhanced SolubilityFold IncreaseReference
Solid DispersionCoumarinPVP K30 (1:3 ratio)10 µg/mL246 µg/mL24.6[3]
Co-crystallizationCoumarinHydroquinone--1.63[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube (e.g., in a 37°C water bath) or sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For experiments, dilute the stock solution into your aqueous buffer. Ensure the final DMSO concentration is low (typically ≤1%) to minimize solvent-induced artifacts.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)

This protocol determines the type and concentration of cyclodextrin that provides the best solubility enhancement.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 20 mM.

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Shaking: Shake the resulting suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[3]

  • Separation: Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.[3]

  • Quantification: Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[3]

  • Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram.

Mechanism of Action Visualization

This compound is a form of Hymecromone (4-methylumbelliferone), which is known to function as an inhibitor of hyaluronan (HA) synthesis.[1][6] It acts as a competitive substrate for UDP-glucuronyl transferases (UGTs), thereby depleting the cellular pool of UDP-glucuronic acid, a crucial precursor for HA synthesis by Hyaluronan Synthase (HAS) enzymes.[7]

G cluster_0 Cell UDP_Glc UDP-Glucose UGDH UDP-Glucose Dehydrogenase UDP_Glc->UGDH UDP_GlcUA UDP-Glucuronic Acid (HA Precursor) UGDH->UDP_GlcUA HAS Hyaluronan Synthase (HAS) UDP_GlcUA->HAS UGT UDP-Glucuronyl Transferase (UGT) UDP_GlcUA->UGT Competitive Substrate HA Hyaluronan (HA) Synthesis HAS->HA Hymecromone Hymecromone (6-Acetyl-7-hydroxy-4-methyl -2H-chromen-2-one) Hymecromone->UDP_GlcUA Depletes Pool Hymecromone->UGT Metabolite Hymecromone- Glucuronide UGT->Metabolite

References

Stability of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, a coumarin derivative, is expected to exhibit stability profiles influenced by solvent polarity, pH, temperature, and light exposure. Generally, coumarins are susceptible to degradation under harsh acidic, basic, and oxidative conditions. The acetyl and hydroxyl groups on the chromen-2-one core of this specific molecule may influence its reactivity and degradation pathways.

Q2: In which common laboratory solvents is this compound soluble and what is its expected stability?

For this compound, it is anticipated to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Stability in these solvents will likely depend on the specific conditions (temperature, light, presence of contaminants). It is crucial to prepare fresh solutions whenever possible and store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark to minimize degradation.

Q3: How does pH affect the stability of this compound?

A3: Coumarin derivatives are known to be sensitive to pH. The lactone ring of the chromen-2-one core can undergo hydrolysis, particularly under basic conditions, leading to the formation of a ring-opened carboxylate salt. The presence of the acetyl and hydroxyl groups may further influence the rate of hydrolysis. It is recommended to maintain solutions at a neutral or slightly acidic pH for enhanced stability, unless the experimental protocol requires otherwise.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure and general knowledge of coumarin chemistry, the following degradation pathways are plausible:

  • Hydrolysis: The ester bond in the lactone ring is susceptible to cleavage under acidic or, more readily, basic conditions.

  • Oxidation: The phenolic hydroxyl group and the methyl group can be sites of oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.

  • Photodegradation: Coumarins can be light-sensitive. Exposure to UV or even ambient light can lead to photochemical reactions and degradation.

Q5: Are there any known biological signaling pathways affected by this compound?

A5: Yes, a close structural analog, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, has been shown to be a potent inhibitor of hyaluronan (HA) synthesis, even more so than the well-known inhibitor 4-methylumbelliferone (hymecromone).[1] This suggests that this compound likely also inhibits hyaluronan synthesis. Hymecromone is known to inhibit HA synthesis by depleting the precursor UDP-glucuronic acid and by reducing the expression of hyaluronan synthase (HAS) enzymes.[2][3]

Additionally, other coumarin derivatives have been shown to modulate various signaling pathways, including PKA/CREB, MAPK, and Akt signaling, in the context of melanogenesis.[4][5] While not directly demonstrated for this specific compound, it suggests potential for broader interactions with cellular signaling cascades. Derivatives of this compound have also been synthesized and tested for their affinity to serotonin receptors.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions for each experiment. If stock solutions are used, perform a quality control check (e.g., via HPLC-UV) to confirm integrity before use. Store stock solutions in small aliquots at ≤ -20°C and protect from light.
Solvent Effects Ensure the solvent is of high purity and appropriate for the assay. Some solvents can degrade over time or contain impurities that may react with the compound. Consider degassing solvents to remove dissolved oxygen, which can promote oxidation.
pH Shift If working in aqueous buffers, ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment, as pH changes can affect compound stability and activity.
Issue 2: Loss of compound potency over time in solution.
Possible Cause Troubleshooting Step
Hydrolysis If using aqueous buffers, assess the stability at different pH values to determine the optimal range. For long-term storage, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO.
Oxidation Purge stock solutions with an inert gas (e.g., nitrogen or argon) before sealing and storing. The addition of antioxidants may be considered if compatible with the experimental system.
Photodegradation Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Data Presentation

As specific quantitative stability data for this compound is limited in the public domain, the following table provides a qualitative summary of expected stability based on the general properties of coumarin derivatives.

Table 1: Qualitative Stability Summary of this compound in Common Solvents

Solvent Expected Stability Storage Recommendations
DMSO Good (when anhydrous)Store at -20°C to -80°C, protect from moisture and light.
Ethanol/Methanol ModeratePrepare fresh. For short-term storage, keep at 4°C, protected from light.
Aqueous Buffers (pH 5-7) Moderate to LowPrepare fresh for immediate use. Avoid prolonged storage.
Aqueous Buffers (pH > 7) LowNot recommended for storage. Use immediately after preparation.
Aqueous Buffers (pH < 5) Moderate to LowUse with caution, as acid-catalyzed hydrolysis can occur over time.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1, 3, 7 days).

  • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber with a light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a specific stability-indicating HPLC method for this compound. Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength determined by the UV-Vis spectrum of the compound (a photodiode array detector is recommended to monitor peak purity).
Injection Volume 10 µL

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh No use_stock Using a stock solution. check_solution->use_stock Yes end Consistent Results prepare_fresh->end qc_check Perform QC check (e.g., HPLC) on stock solution. use_stock->qc_check check_solvent Is the solvent pure and appropriate? qc_check->check_solvent use_high_purity Use high-purity, appropriate solvent. Consider degassing. check_solvent->use_high_purity No check_ph Is the pH of the aqueous buffer stable? check_solvent->check_ph Yes use_high_purity->end ensure_buffer Ensure sufficient buffer capacity. check_ph->ensure_buffer No check_ph->end Yes ensure_buffer->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Hyaluronan_Synthesis_Inhibition_Pathway compound This compound ugt UDP-Glucuronosyl-transferases (UGTs) compound->ugt Competitive substrate has Hyaluronan Synthases (HAS2, HAS3) compound->has Reduces mRNA expression udp_glca UDP-Glucuronic Acid (HA precursor) ugt->udp_glca Depletes ha_synthesis Hyaluronan (HA) Synthesis udp_glca->ha_synthesis has->ha_synthesis cellular_effects Decreased Cell Proliferation, Migration, and Invasion ha_synthesis->cellular_effects Inhibition leads to Potential_Signaling_Pathway_Modulation compound Coumarin Derivatives (e.g., this compound) pka_creb PKA/CREB Pathway compound->pka_creb Modulates mapk MAPK Pathway (ERK, p38, JNK) compound->mapk Modulates akt Akt/PI3K Pathway compound->akt Modulates cellular_response Modulation of Cellular Processes (e.g., Melanogenesis, Proliferation) pka_creb->cellular_response mapk->cellular_response akt->cellular_response

References

Technical Support Center: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (Hymecromone/4-Methylumbelliferone) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, more commonly known as Hymecromone or 4-Methylumbelliferone (4-MU).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary experimental applications?

This compound (CAS No. 16555-98-9), also known as Hymecromone or 4-Methylumbelliferone (4-MU), is a coumarin derivative.[1][2] Its primary experimental applications include:

  • Inhibition of Hyaluronan (HA) Synthesis: 4-MU is widely used to study the biological roles of hyaluronan in various pathological and physiological processes, including cancer, inflammation, and fibrosis.[2][3] It acts by depleting the precursor UDP-glucuronic acid (UDP-GlcUA), which is essential for HA synthesis.[3][4]

  • Enzyme Kinetics Assays: 4-MU is a fluorescent compound and is often used as a reporter molecule in enzyme assays.[5][6] Substrates can be conjugated to 4-MU, and upon enzymatic cleavage, the release of 4-MU results in a measurable fluorescent signal.

  • Pharmacological Research: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-fibrotic properties.[2] It is an approved drug in some countries for treating biliary spasm.[1][3]

Q2: What are the key physicochemical properties of this compound (4-MU)?

PropertyValueReference
Molecular FormulaC₁₂H₁₀O₄[7]
Molecular Weight218.20 g/mol [7]
Alternate NamesHymecromone, 4-Methylumbelliferone (4-MU)[1]
CAS Number16555-98-9[8]
SolubilitySoluble in DMSO and methanol (with heating). Practically insoluble in water.[1][9]
FluorescenceExcitation: ~360-380 nm, Emission: ~445-454 nm. Fluorescence is pH-dependent.[1][10]

Q3: How should I prepare and store stock solutions of 4-MU?

Due to its poor water solubility, 4-MU should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or methanol to prepare a high-concentration stock solution (e.g., 100-500 mM).[9] To maintain stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11] For short-term storage, 4°C is also acceptable.[12] Protect the solution from light.[11][12]

Troubleshooting Guides

Issues with Solubility and Precipitation

Q: I am observing precipitation of 4-MU in my cell culture medium. What should I do?

A: This is a common issue due to the low aqueous solubility of 4-MU.[13][14] Here is a troubleshooting workflow:

G start Precipitation Observed in Media check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Final DMSO > 0.5%? check_dmso->high_dmso reduce_dmso Lower Stock Concentration or Increase Final Volume high_dmso->reduce_dmso Yes dmso_ok Final DMSO ≤ 0.5% high_dmso->dmso_ok No end Issue Resolved reduce_dmso->end check_stock Check Stock Solution dmso_ok->check_stock stock_precipitate Precipitation in Stock? check_stock->stock_precipitate remake_stock Remake Stock Solution. Gently warm/vortex to dissolve. stock_precipitate->remake_stock Yes stock_ok Stock is Clear stock_precipitate->stock_ok No remake_stock->end prewarm Pre-warm Media Before Adding 4-MU stock_ok->prewarm mix_well Add 4-MU Dropwise While Vortexing prewarm->mix_well mix_well->end

Caption: Troubleshooting workflow for 4-MU precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.[9]

  • Stock Solution Preparation: When preparing the stock solution, you can gently warm and vortex it to ensure complete dissolution.[5]

  • Dilution into Media: Add the 4-MU stock solution to pre-warmed media and mix thoroughly to facilitate dispersion.

High Background in Fluorescence Assays

Q: My fluorescence assay using a 4-MU-conjugated substrate shows high background fluorescence in the negative control wells. What could be the cause?

A: High background fluorescence can obscure the signal from your enzymatic reaction. Here are the common causes and solutions:

  • Spontaneous Substrate Hydrolysis: The 4-MU-conjugated substrate can hydrolyze non-enzymatically, especially at alkaline pH or elevated temperatures, releasing fluorescent 4-MU.[5]

    • Solution: Prepare fresh substrate solutions for each experiment. Run a "substrate-only" control to quantify and subtract the background fluorescence.[5]

  • Autofluorescence of Assay Components: The test compound, microplate, or media components can be inherently fluorescent.

    • Solution: Use black, opaque-walled microplates designed for fluorescence assays.[5] Screen your test compounds for intrinsic fluorescence at the excitation and emission wavelengths of 4-MU.[5]

  • Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds.

    • Solution: Use high-purity reagents and water.[5]

G start High Background Fluorescence check_hydrolysis Run Substrate-Only Control start->check_hydrolysis hydrolysis_high High Signal in Control? check_hydrolysis->hydrolysis_high fresh_substrate Prepare Fresh Substrate Consider Lowering pH/Temp hydrolysis_high->fresh_substrate Yes hydrolysis_ok Control Signal is Low hydrolysis_high->hydrolysis_ok No end Issue Resolved fresh_substrate->end check_autofluorescence Check Compound/Plate Autofluorescence hydrolysis_ok->check_autofluorescence autofluorescence_present Autofluorescence Detected? check_autofluorescence->autofluorescence_present use_black_plate Use Opaque Black Plates Screen Compounds for Fluorescence autofluorescence_present->use_black_plate Yes autofluorescence_ok No Autofluorescence autofluorescence_present->autofluorescence_ok No use_black_plate->end check_reagents Check Reagent Purity autofluorescence_ok->check_reagents check_reagents->end

Caption: Troubleshooting high background fluorescence.

Unexpected Cytotoxicity

Q: I am observing significant cell death at 4-MU concentrations that are reported to be non-toxic. What could be the reason?

A: Unexpected cytotoxicity can arise from several factors:

  • High Solvent Concentration: As mentioned, the final concentration of DMSO or other organic solvents should be kept at a minimum (ideally <0.1%, but up to 0.5% is often tolerated).[9] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[9]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to 4-MU. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Compound Purity: Impurities in the 4-MU powder could be cytotoxic. Ensure you are using a high-purity compound from a reputable supplier.

Experimental Protocols

Protocol 1: Determination of 4-MU's Effect on Hyaluronan (HA) Synthesis

This protocol is based on a competitive ELISA-like assay to quantify HA in cell culture supernatants.

Materials:

  • 96-well microplate pre-coated with HA binding proteins

  • Biotinylated HA binding protein (b-HABP)

  • Streptavidin-Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • HA standards of known concentrations

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Cell culture supernatants from control and 4-MU-treated cells

Procedure:

  • Culture cells to the desired confluency and treat with a range of 4-MU concentrations for 24-72 hours.[9]

  • Collect the cell culture supernatants.

  • Prepare serial dilutions of the HA standard to generate a standard curve.

  • Add 50 µL of standards and collected cell culture supernatants to the wells of the coated microplate.

  • Add 50 µL of b-HABP to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the HA concentration in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of HA in the sample.[15]

Protocol 2: Enzyme Inhibition Assay Using a 4-MU-conjugated Substrate

This protocol provides a general framework for assessing enzyme inhibition.

Materials:

  • Enzyme of interest

  • 4-MU-conjugated substrate (e.g., 4-Methylumbelliferyl heptanoate for lipases)

  • Test inhibitor compound

  • Assay buffer (optimized for the enzyme)

  • Black, opaque-walled 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the microplate wells, add the assay buffer, enzyme stock solution, and the test inhibitor dilutions.

  • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the 4-MU-conjugated substrate. The final substrate concentration should be near the Kₘ value for the enzyme.[5]

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~445 nm.[5] Collect data points every minute for 15-30 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.[5]

  • Plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value.

Signaling Pathway

G cluster_synthesis HA Synthesis Pathway cluster_inhibition Inhibition by 4-MU UDP_GlcNAc UDP-GlcNAc HAS Hyaluronan Synthases (HAS1, HAS2, HAS3) UDP_GlcNAc->HAS UDP_GlcUA UDP-GlcUA UDP_GlcUA->HAS UGT UDP-glucuronosyl- transferase (UGT) UDP_GlcUA->UGT HA Hyaluronan (HA) HAS->HA Cell_Signaling Cell Proliferation, Migration, Survival HA->Cell_Signaling MU4 4-Methylumbelliferone (4-MU) MU4->UGT UGT->UDP_GlcUA Depletion MU4_G 4-MU-Glucuronide UGT->MU4_G

References

Optimizing reaction conditions for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Pechmann condensation to synthesize the coumarin core is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in Pechmann condensation are a common issue. Several factors can influence the outcome of the reaction between a phenol (like resorcinol) and a β-ketoester (such as ethyl acetoacetate).

Troubleshooting Steps:

  • Catalyst Choice: The type and amount of acid catalyst are critical. While strong acids like sulfuric acid are traditionally used, they can lead to side reactions and charring.[1][2] Consider using milder, solid acid catalysts like Amberlyst-15, which can improve yields and simplify workup.[3]

  • Temperature Control: The reaction temperature needs to be carefully controlled. For sulfuric acid-catalyzed reactions, maintaining a low temperature (around 0-10°C) during the initial mixing is crucial to prevent unwanted side reactions.[1][2] For solid acid catalysts, an optimal temperature (e.g., 110°C for Amberlyst-15) should be maintained, as higher temperatures can lead to decreased yield due to side product formation.[3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Purity of Reactants: The purity of both the phenol and the β-ketoester is important. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am attempting a nitration of the coumarin ring, but I am getting a mixture of isomers (e.g., 6-nitro and 8-nitro derivatives). How can I improve the regioselectivity?

A2: The nitration of 7-hydroxy-4-methylcoumarin derivatives can indeed produce a mixture of isomers. The position of nitration is influenced by the reaction conditions.

Troubleshooting Steps:

  • Temperature and Time: The temperature and duration of the nitration reaction are key factors in controlling the isomeric ratio. For the synthesis of 7-hydroxy-4-methyl-6-nitrocoumarin, a shorter reaction time at a controlled temperature (e.g., below 10°C) is generally preferred.[1] Conversely, longer reaction times might favor the formation of the 8-nitro isomer.[4]

  • Nitrating Agent: The choice and concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) can affect the outcome. A carefully prepared nitrating mixture is essential.[1]

  • Purification: If a mixture of isomers is obtained, careful purification by recrystallization or column chromatography is necessary to isolate the desired product.[1]

Q3: My derivatization reaction at the 7-hydroxy group is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete conversion during the derivatization of the phenolic hydroxyl group can be due to several factors.

Troubleshooting Steps:

  • Base: When performing reactions like alkylation of the phenolic group, the choice and amount of base are critical. A suitable base, such as potassium carbonate, is often used to deprotonate the hydroxyl group, making it a more effective nucleophile.[5] Ensure the base is anhydrous if the reaction is sensitive to moisture.

  • Solvent: The choice of solvent is important. A polar aprotic solvent like acetonitrile or DMF can be effective for such reactions.[5][6]

  • Reaction Conditions: Increasing the reaction temperature or extending the reaction time may help to drive the reaction to completion. Microwave irradiation can sometimes be used to increase the yield and reduce the reaction time.[5]

  • Excess Reagent: Using a slight excess of the derivatizing agent can help to ensure complete conversion of the starting material.

Q4: I am observing unexpected side products in my reaction mixture. What are the likely causes?

A4: The formation of side products can be attributed to several factors related to the reactivity of the coumarin scaffold.

Troubleshooting Steps:

  • Protecting Groups: If your derivatization targets a specific functional group (e.g., the acetyl group) while trying to preserve another (e.g., the hydroxyl group), consider using appropriate protecting groups.

  • Reaction Conditions: Harsh reaction conditions (e.g., very high temperatures or highly acidic/basic conditions) can lead to decomposition or unwanted side reactions. It is advisable to use the mildest possible conditions that still allow the desired transformation to occur.

  • Purification of Starting Material: Ensure your starting this compound is pure, as impurities can lead to the formation of unexpected products.

Data Presentation: Optimized Reaction Conditions

Table 1: Optimized Conditions for Pechmann Condensation

CatalystTemperatureTimeSolventYieldReference
Conc. H₂SO₄5°C to RT19 h-80%[1]
Amberlyst-15110°C100 minSolvent-free~95%[3]
ZnFe₂O₄80°C-Solvent-free85-98%[7]

Table 2: Conditions for Nitration of 7-Hydroxy-4-methylcoumarin

ProductReagentsTemperatureTimeYieldReference
7-hydroxy-4-methyl-6-nitrocoumarinConc. HNO₃, Conc. H₂SO₄< 10°C1 h at RT45%[1]
7-hydroxy-4-methyl-8-nitrocoumarinConc. HNO₃, Conc. H₂SO₄< 10°C1 h at RT40%[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

  • Reagents: Resorcinol, Ethyl acetoacetate, Concentrated Sulfuric Acid.

  • Procedure:

    • In a flask equipped with a stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).

    • Cool the mixture to 5°C in an ice bath.

    • Slowly add 10 ml of concentrated H₂SO₄ while maintaining the temperature at 5°C.

    • Stir the reaction mixture at 5°C for 1 hour.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

    • Pour the reaction mixture into ice-cold water with vigorous stirring.

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[1]

Protocol 2: Nitration of 7-Hydroxy-4-methylcoumarin

  • Reagents: 7-Hydroxy-4-methylcoumarin, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve 7-hydroxy-4-methylcoumarin (1 g) in 10 mL of concentrated H₂SO₄ in a beaker placed in an ice bath.

    • Prepare a nitrating mixture of concentrated HNO₃ (1 mL) and concentrated H₂SO₄ (3 mL).

    • Slowly add the nitrating mixture to the coumarin solution while keeping the temperature below 10°C.

    • After the addition is complete, remove the beaker from the ice bath and stir at room temperature for about an hour.

    • Pour the reaction mixture onto crushed ice with stirring.

    • The resulting precipitate will be a mixture of 6-nitro and 8-nitro isomers, which can be separated by fractional crystallization or column chromatography.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Coumarin Core cluster_derivatization Derivatization start Resorcinol + Ethyl Acetoacetate pechmann Pechmann Condensation (e.g., H₂SO₄ or Amberlyst-15) start->pechmann coumarin 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one pechmann->coumarin nitration Nitration (HNO₃/H₂SO₄) coumarin->nitration alkylation Alkylation of 7-OH (e.g., R-Br, K₂CO₃) coumarin->alkylation other Other Derivatizations coumarin->other nitro_derivative Nitro-derivatives nitration->nitro_derivative alkyl_derivative 7-O-Alkyl derivatives alkylation->alkyl_derivative other_derivatives Other derivatives other->other_derivatives

Caption: General workflow for the synthesis and derivatization of this compound.

troubleshooting_low_yield problem Low Yield in Pechmann Condensation catalyst Suboptimal Catalyst (Type or Amount) problem->catalyst temperature Incorrect Reaction Temperature problem->temperature time Insufficient Reaction Time problem->time purity Impure Reactants problem->purity solution_catalyst Optimize Catalyst: - Use milder solid acid catalysts - Adjust catalyst loading catalyst->solution_catalyst solution_temperature Control Temperature: - Low temp for strong acids - Optimal temp for solid acids temperature->solution_temperature solution_time Monitor Reaction: - Use TLC to track progress - Ensure sufficient reaction time time->solution_time solution_purity Purify Reactants: - Ensure high purity of phenol and β-ketoester purity->solution_purity

Caption: Troubleshooting guide for low yield in Pechmann condensation.

References

Overcoming background fluorescence with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively utilizing this fluorescent compound and overcoming challenges such as background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my assay?

High background fluorescence can originate from multiple sources, potentially masking your specific signal and reducing assay sensitivity. The main contributors can be categorized as follows:

  • Autofluorescence: Biological samples inherently contain fluorescent molecules. Cellular components like NADH, riboflavin, and collagen are common sources of autofluorescence, typically emitting in the blue to green spectral range.[1][2]

  • Assay Reagents and Buffers: Components within your assay buffer or cell culture media can be intrinsically fluorescent.[3] Common culprits include phenol red, riboflavin, and certain amino acids present in fetal bovine serum (FBS).[3]

  • Test Compounds: The small molecules being screened in your assay may themselves be fluorescent, emitting light in a similar spectral region to your probe.[3]

  • Labware: The choice of microplates and other plastic consumables can significantly impact background fluorescence. Standard clear or white plastic plates may contribute to signal bleed-through and light scattering.

  • Instrumentation: Incorrect settings on your fluorescence reader, such as an excessively high photomultiplier tube (PMT) gain, can amplify background noise along with your specific signal.

Q2: How can I identify the source of high background fluorescence in my experiment?

To pinpoint the source of high background, it is essential to include proper controls in your experimental setup.

  • Unstained Control: Prepare a sample of your cells or tissue that undergoes all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of the fluorescent probe. Any fluorescence detected in this control is likely due to autofluorescence.

  • "No-Cell" or "No-Enzyme" Control: High fluorescence in control wells that lack cells or the target enzyme points to a source independent of the biological reaction. This could be due to the intrinsic fluorescence of your test compounds or instability of a fluorogenic substrate.

  • Buffer/Media Blank: Measuring the fluorescence of your assay buffer or cell culture medium alone can help identify contributions from these components.

Q3: How does the acetyl group at the 6-position of this compound affect its fluorescent properties?

Substituents on the coumarin ring can influence the photophysical properties of the fluorophore. While specific data for the 6-acetyl derivative is not extensively detailed in all contexts, in general, electron-withdrawing groups like the acetyl group can modulate the electronic distribution of the molecule. This can lead to shifts in the excitation and emission spectra and affect the quantum yield. It is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific assay conditions.

Q4: Is the fluorescence of this compound sensitive to pH?

Yes, the fluorescence of 7-hydroxycoumarin derivatives is typically pH-dependent. The 7-hydroxyl group has a pKa around 7.5, and its protonation state influences the fluorescence.[4] At physiological pH (~7.4), the molecule is in its fluorescent anionic form. However, in more acidic environments (pH < 6.5), it becomes protonated and exhibits significantly reduced fluorescence.[4] This is a critical consideration for assays involving acidic organelles like endosomes or lysosomes.

Troubleshooting Guide

High background fluorescence can be a significant hurdle in obtaining high-quality data. This guide provides a systematic approach to troubleshooting and minimizing background noise when using this compound.

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence in Blank/Negative Control Wells 1. Contaminated or intrinsically fluorescent assay buffer/media.[3]2. Fluorescent test compounds.[3]3. Sub-optimal microplate choice.1. Prepare fresh buffers with high-purity water. If using cell culture media, consider switching to a phenol red-free formulation.[1]2. Screen test compounds for intrinsic fluorescence in a separate assay without the fluorescent probe. Subtract this background from your experimental wells.[3]3. Use black microplates for fluorescence assays to minimize well-to-well crosstalk and background from scattered light.
High Background from Cellular Autofluorescence Endogenous fluorophores within the cells (e.g., NADH, flavins) are emitting in the same spectral range as the probe.[1][2]1. Spectral Unmixing: If your imaging system allows, acquire images at multiple emission wavelengths to computationally separate the probe's signal from the autofluorescence spectrum.2. Use Red-Shifted Dyes: If possible, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) to avoid the typical blue-green autofluorescence range.[1]3. Quenching Agents: For fixed cells, consider using quenching agents like sodium borohydride to reduce aldehyde-induced autofluorescence.[5]
Weak Specific Signal (Low Signal-to-Noise Ratio) 1. Sub-optimal excitation/emission wavelengths.2. Inefficient probe concentration.3. Environmental quenching of fluorescence.1. Perform a spectral scan to determine the precise excitation and emission maxima for this compound in your specific assay buffer.2. Titrate the concentration of the fluorescent probe to find the optimal balance between signal intensity and background.3. Be mindful of potential quenchers in your assay components. The fluorescence of 7-hydroxycoumarins can be sensitive to the local environment.
Photobleaching (Signal Fades Quickly) The fluorescent probe is being destroyed by prolonged exposure to excitation light.1. Reduce the intensity of the excitation light.2. Decrease the exposure time during image acquisition.3. Use an anti-fade mounting medium for fixed cell imaging.

Quantitative Data

The photophysical properties of 7-hydroxycoumarin derivatives are crucial for experimental design. The following table summarizes key quantitative data for representative 7-hydroxycoumarins. Note that the specific values for this compound may vary but are expected to be in a similar range.

Property7-Hydroxycoumarin DerivativeReference
Excitation Maximum (λex) ~386 nm[4]
Emission Maximum (λem) ~448 nm[4]
Molar Extinction Coefficient (ε) ~36,700 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) Can be high (e.g., 0.25-0.32 for some derivatives)[6]
pH Sensitivity (pKa) ~7.5 (fluorescence decreases in acidic conditions)[4]

Experimental Protocols

Protocol 1: General Live-Cell Imaging

This protocol provides a general workflow for using this compound for live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with filters suitable for excitation around 380 nm and emission around 450 nm.

Protocol 2: Fluorescence Quenching Assay for Competitive Binding

This protocol outlines a competitive binding assay using fluorescence quenching, where the displacement of the fluorescent probe from a target protein by a test compound results in an increase in fluorescence.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your target protein (e.g., PBS, pH 7.4).

    • Fluorescent Probe: Prepare a working solution of this compound at twice the final desired concentration in the assay buffer.

    • Target Protein: Prepare a working solution of your target protein at twice the final desired concentration in the assay buffer.

    • Test Compounds: Prepare serial dilutions of your test compounds in the assay buffer.

  • Assay Procedure (96-well format):

    • Add 50 µL of the target protein working solution to each well.

    • Add 50 µL of the test compound dilutions to the respective wells. Include appropriate controls (e.g., buffer only for maximum fluorescence, protein + probe for minimum fluorescence).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Add 50 µL of the fluorescent probe working solution to all wells.

    • Incubate for another 15-30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity on a microplate reader using the optimal excitation and emission wavelengths for this compound.

  • Data Analysis: An increase in fluorescence intensity in the presence of a test compound indicates displacement of the probe and binding of the compound to the target protein.

Visualizations

Troubleshooting_Workflow start High Background Fluorescence Observed check_controls Analyze Controls: - Unstained Cells - No-Cell/No-Enzyme - Buffer/Media Blank start->check_controls source_autofluor Source: Cellular Autofluorescence check_controls->source_autofluor Fluorescence in unstained cells source_reagents Source: Reagents/ Media/Compounds check_controls->source_reagents Fluorescence in 'no-cell' wells source_instrument Source: Instrument Settings check_controls->source_instrument High noise in all wells solution_autofluor Solutions: - Spectral Unmixing - Use Red-Shifted Dyes - Quenching Agents source_autofluor->solution_autofluor solution_reagents Solutions: - Use Phenol Red-Free Media - Screen Compound Fluorescence - Use Black Microplates source_reagents->solution_reagents solution_instrument Solutions: - Optimize PMT Gain - Check Filter Sets source_instrument->solution_instrument end Optimized Assay: Low Background, High Signal-to-Noise solution_autofluor->end solution_reagents->end solution_instrument->end

Caption: Troubleshooting workflow for high background fluorescence.

Competitive_Binding_Assay cluster_0 No Competitor cluster_1 With Competitor Protein Target Protein Probe Fluorescent Probe Protein->Probe Binds Quenched Fluorescence Quenched Probe->Quenched Results in Protein2 Target Protein Competitor Test Compound Protein2->Competitor Binds Probe2 Fluorescent Probe Competitor->Probe2 Displaces Fluorescent Fluorescence Restored Probe2->Fluorescent Results in

Caption: Principle of a competitive fluorescence quenching assay.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) AKT->Downstream activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Coumarin Coumarin Derivatives (e.g., 6-Acetyl-7-hydroxy-4-methyl...) Coumarin->PI3K may inhibit Coumarin->AKT may inhibit

Caption: Potential application in studying the PI3K/AKT signaling pathway.

References

Technical Support Center: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting assays involving 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a weak or absent fluorescence signal in my assay?

A weak or absent signal can stem from several factors:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are appropriate for this compound. While optimal wavelengths should be determined empirically, typical ranges for similar 7-hydroxycoumarins are 320-400 nm for excitation and 440-460 nm for emission.[1]

  • Probe Degradation: Confirm that the compound has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation.

  • Low Concentration: An insufficient concentration of the compound will result in a weak signal. Conversely, excessively high concentrations can lead to aggregation and self-quenching. It is advisable to perform a concentration titration to find the optimal signal-to-noise ratio.

  • Suboptimal pH: The fluorescence of many coumarin derivatives is highly sensitive to pH.[2][3][4] The local environment of your assay buffer can significantly influence the fluorescence intensity. It is crucial to maintain a consistent and optimal pH for your specific experimental setup.

Q2: My fluorescence signal is decreasing over time. What could be the cause?

A progressive decrease in fluorescence signal is a classic sign of photobleaching, which is the irreversible photo-degradation of the fluorophore.[1] To mitigate this:

  • Reduce the intensity of the excitation light source.

  • Minimize the duration of light exposure for each measurement.

  • If compatible with your assay, consider incorporating an anti-photobleaching agent into your buffer.

Q3: I am observing high background fluorescence in my assay wells. How can I troubleshoot this?

High background fluorescence can mask the specific signal from your compound of interest. Potential sources include:

  • Autofluorescence from biological samples: Cells and tissues contain endogenous fluorophores that can contribute to background noise.[5]

  • Assay components: Phenol red, riboflavin, and other components in cell culture media or buffers can be intrinsically fluorescent.

  • Non-specific binding: The coumarin compound may be binding non-specifically to cellular components or assay plates. Consider optimizing washing steps to remove unbound probe.[5]

  • Contaminated reagents: Ensure high-purity solvents and reagents are used.

Q4: How can I correct for interference from my test compounds in a screening assay?

If the compounds you are screening are themselves fluorescent, they can interfere with the assay readout. To address this:

  • Run a parallel assay: In a separate plate, incubate the test compounds in the assay buffer without the enzyme or cells. The fluorescence measured in these wells can be subtracted from the corresponding wells in the primary assay plate.

  • Spectral unmixing: If your instrumentation allows, computational methods like spectral unmixing can be used to differentiate the fluorescence signal of your coumarin probe from that of the interfering compound.[5]

Q5: What are the solubility and stability considerations for this compound?

The solubility of coumarin derivatives can be limited in aqueous solutions.[6] It is often necessary to prepare a stock solution in an organic solvent such as DMSO and then dilute it into the aqueous assay buffer.[7] Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or inhibit enzyme activity. The stability of coumarins can be affected by pH and temperature, so it is important to work within a stable range for your specific assay conditions.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues in assays using this compound.

Problem: Low or No Fluorescence Signal

LowSignal_Troubleshooting start Low/No Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Filters) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_probe Assess Compound Integrity & Concentration probe_ok Compound & Conc. OK? check_probe->probe_ok check_protocol Review Experimental Protocol (pH, Buffer Composition) protocol_ok Protocol Followed? check_protocol->protocol_ok instrument_ok->check_probe Yes adjust_instrument Adjust Settings instrument_ok->adjust_instrument No probe_ok->check_protocol Yes prepare_new_probe Prepare Fresh Compound/ Titrate Concentration probe_ok->prepare_new_probe No optimize_protocol Optimize Assay Conditions (e.g., pH, buffer) protocol_ok->optimize_protocol No resolved Signal Restored protocol_ok->resolved Yes adjust_instrument->check_instrument prepare_new_probe->check_probe optimize_protocol->check_protocol

Troubleshooting workflow for low fluorescence signal.
Problem: High Background Fluorescence

HighBackground_Troubleshooting start High Background check_blanks Analyze Control Wells (No Compound, No Cells) start->check_blanks identify_source Identify Source of Background Fluorescence check_blanks->identify_source media_buffer Media/Buffer identify_source->media_buffer Reagents cells_tissue Cells/Tissue (Autofluorescence) identify_source->cells_tissue Sample nonspecific_binding Non-specific Binding identify_source->nonspecific_binding Compound solution_media Use Phenol Red-Free Media/ Test Buffer Components media_buffer->solution_media solution_autofluorescence Use Unstained Control/ Spectral Unmixing cells_tissue->solution_autofluorescence solution_binding Optimize Washing Steps/ Include Blocking Agent nonspecific_binding->solution_binding resolved Background Reduced solution_media->resolved solution_autofluorescence->resolved solution_binding->resolved

Troubleshooting workflow for high background fluorescence.

Quantitative Data

The following table summarizes the inhibitory activity of derivatives of this compound on the 5-HT1A receptor. This data is indicative of the type of quantitative information that can be obtained from assays using this compound scaffold.

Compound NameReceptorAssay TypeKi (nM)
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1ARadioligand Binding0.78 (0.4–1.4)
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1ARadioligand Binding0.57 (0.2–1.3)
8-OH-DPAT (Reference Compound)5-HT1ARadioligand Binding0.25 (0.097–0.66)
Data extracted from a study on new piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A receptor agents.[10][11]

Experimental Protocols

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme using a fluorescence-based readout. This protocol should be adapted based on the specific enzyme and substrate used.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate for the enzyme

  • This compound (test inhibitor)

  • Reference inhibitor (positive control)

  • Assay buffer (optimized for enzyme activity and pH stability of the compound)

  • DMSO (for dissolving the test compound)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer. Also, prepare dilutions of the reference inhibitor.

    • Prepare the enzyme solution at a working concentration in the assay buffer.

    • Prepare the substrate solution at a working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted test compound or reference inhibitor to the appropriate wells.

    • Include control wells containing only the assay buffer and DMSO (vehicle control).

    • Add the enzyme solution to all wells except for the "no-enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate and Monitor the Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for the fluorogenic product.

    • Monitor the increase in fluorescence over time (kinetic assay) or read the fluorescence at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from the "no-enzyme" control wells.

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

EnzymeInhibition_Workflow prep_solutions Prepare Solutions (Compound, Enzyme, Substrate) assay_setup Assay Setup in 96-well Plate (Add Compound & Enzyme) prep_solutions->assay_setup pre_incubation Pre-incubate (Allow Inhibitor Binding) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis result Inhibition Profile data_analysis->result

General experimental workflow for an enzyme inhibition assay.

References

Enhancing the quantum yield of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence behavior of this compound?

This compound is a coumarin derivative. Coumarins, particularly 7-hydroxy substituted ones, are known to be fluorescent.[1] The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to the molecule's environment.[2] Key factors influencing its fluorescence include solvent polarity, pH, and temperature.

Q2: How does solvent polarity affect the quantum yield of this coumarin?

The quantum yield of coumarin dyes generally decreases with increasing solvent polarity.[2] In polar solvents, the excited state can be stabilized through a process called solvent relaxation, which can lead to non-radiative decay pathways, thus lowering the quantum yield. For instance, a related compound, 7-hydroxy-4-methylcoumarin, shows a higher quantum yield in less polar solvents compared to more polar ones.

Q3: What is the influence of pH on the fluorescence of this compound?

The fluorescence of 7-hydroxycoumarins is typically pH-sensitive. The hydroxyl group at the 7-position can be deprotonated in basic conditions, leading to a change in the electronic structure of the molecule and, consequently, its fluorescence properties. This can result in shifts in the emission wavelength and changes in fluorescence intensity. For some coumarins, fluorescence can change from blue in acidic conditions to yellow-green in alkaline conditions.

Q4: Can temperature impact the quantum yield measurements?

Yes, temperature can affect the quantum yield. An increase in temperature can lead to a decrease in fluorescence quantum yield for some coumarins.[3] This is often due to an increase in non-radiative decay rates at higher temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Quantum Yield Solvent Polarity: The solvent may be too polar, promoting non-radiative decay.If experimentally feasible, consider using a less polar solvent.
pH of the Solution: The pH may not be optimal for fluorescence. For 7-hydroxycoumarins, acidic pH can sometimes lead to reduced fluorescence.Adjust the pH of the solution. Experiment with a range of pH values (e.g., using different buffers) to find the optimal condition for fluorescence.
Presence of Quenchers: Impurities in the solvent or other molecules in the sample (e.g., heavy metal ions, dissolved oxygen) can quench fluorescence.[4]Use high-purity, spectroscopic grade solvents. Degassing the solvent can also be beneficial.
Aggregation: At high concentrations, the coumarin molecules may aggregate, which can lead to self-quenching.Try diluting the sample.
Inconsistent or Irreproducible Measurements Instrumental Fluctuations: The settings on the spectrofluorometer may not be consistent between measurements.Ensure that excitation and emission slit widths, as well as detector voltage, are kept constant for all measurements.[5]
Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to degrade.Minimize the exposure time to the excitation source. Use the lowest necessary excitation power.
Inner Filter Effect: If the sample absorbance is too high (typically > 0.1 at the excitation wavelength), it can lead to an underestimation of the quantum yield.Work with more dilute solutions to ensure the absorbance is within the linear range.[6]

Quantitative Data Summary

SolventDielectric Constant (ε)Refractive Index (n)Illustrative Quantum Yield (Φ) of 7-hydroxy-4-methylcoumarin
n-Hexane1.881.3750.063
Chloroform4.811.4460.099
DMSO46.71.4790.132
Ethanol24.61.3610.208
Methanol32.71.3290.266
Water80.11.3330.356

Data adapted from literature for 7-hydroxy-4-methylcoumarin and is intended to be illustrative of expected trends.[2]

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a well-characterized fluorescent standard.[5][7]

1. Materials and Instrumentation:

  • Calibrated Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvents

  • This compound (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a suitable coumarin standard like Coumarin 153 in ethanol).[6][7]

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sample and the standard in the same spectroscopic grade solvent.

    • Prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[2]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. This should be the same wavelength used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.[5]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the straight line for both the sample (Grad_S) and the standard (Grad_R).

    • Calculate the quantum yield of the sample (Φ_S) using the following equation:

      Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

      Where:

      • Φ_R is the quantum yield of the standard.

      • Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.

      • n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.[7]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Sample Stock C Prepare Serial Dilutions (Sample & Standard) A->C B Prepare Standard Stock B->C D Measure UV-Vis Absorbance C->D E Measure Fluorescence Emission D->E Same Excitation λ F Integrate Fluorescence Intensity E->F G Plot Intensity vs. Absorbance F->G H Calculate Gradients G->H I Calculate Quantum Yield H->I Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Quantum Yield Observed Solvent Solvent Polarity Too High? Start->Solvent pH Suboptimal pH? Start->pH Quencher Quenchers Present? Start->Quencher Concentration Concentration Too High? Start->Concentration ChangeSolvent Use Less Polar Solvent Solvent->ChangeSolvent AdjustpH Optimize pH pH->AdjustpH Purify Use High-Purity Solvents / Degas Quencher->Purify Dilute Dilute Sample Concentration->Dilute

References

Minimizing photobleaching of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to minimizing photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected spectral properties?

This compound is a fluorescent coumarin derivative. While specific, experimentally determined photophysical data for this exact compound is limited in publicly available literature, we can estimate its properties based on the closely related and well-characterized compound, 7-hydroxy-4-methylcoumarin. The addition of an acetyl group at the 6-position may cause slight shifts in the spectra.

Estimated Photophysical Properties:

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~360 nmBased on 7-hydroxy-4-methylcoumarin.[1]
Emission Maximum (λem) ~448 nmBased on 7-hydroxy-4-methylcoumarin.[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and ethanol.

It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup.

Q2: What is photobleaching and why is my this compound signal fading?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence.[2] This process is a common challenge in fluorescence microscopy and occurs when the fluorophore is exposed to excitation light. The fading of your signal is likely due to one or more of the following factors:

  • High Excitation Light Intensity: Intense light from lasers or lamps accelerates the rate at which the fluorophore is damaged.

  • Prolonged Exposure Time: The longer the fluorophore is illuminated, the more likely it is to be photobleached.

  • Presence of Reactive Oxygen Species (ROS): In the excited state, the fluorophore can react with molecular oxygen to generate highly reactive chemical species, such as singlet oxygen, which can then degrade the dye molecule.

Q3: How can I minimize photobleaching of this compound in my experiments?

Minimizing photobleaching involves a combination of optimizing your imaging conditions and using protective chemical agents. Here are key strategies:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of light exposure by using a shutter to block the light path when not actively acquiring images. Use the shortest possible exposure times for your detector.

  • Use Antifade Reagents: Mount your sample in a medium containing antifade reagents. These are chemicals that scavenge for reactive oxygen species, thereby protecting the fluorophore. Common antifade agents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).

Q4: Which antifade reagent is best for this compound?

The optimal antifade reagent can be application-dependent. While specific comparative data for this compound is not available, studies on other coumarins can provide guidance. It is recommended to test different antifade reagents to determine the most effective one for your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid signal loss during continuous imaging High excitation intensity, prolonged exposure, oxygen-rich environment.1. Reduce laser/lamp power. 2. Decrease camera exposure time. 3. Use an antifade mounting medium. 4. For fixed samples, consider deoxygenating the buffer.
Initial signal is bright but fades quickly Photobleaching is the likely cause.1. Implement all the strategies for minimizing photobleaching mentioned in the FAQs. 2. Quantify the photobleaching rate to establish a baseline for improvement (see Experimental Protocols).
Inconsistent fluorescence between samples Differential photobleaching due to varying imaging times or settings.1. Standardize your imaging protocol: use the same settings and minimize the time between mounting and imaging for all samples. 2. Image a fresh, un-imaged area of each sample.
High background fluorescence Autofluorescence from the sample or mounting medium.1. Use a high-quality, fresh antifade reagent. Some, like PPD, can auto-fluoresce if not prepared correctly or if they degrade. 2. Image a control sample without the fluorophore to assess background levels.

Quantitative Data

Table 1: Relative Photostability of a Generic Coumarin with Different Antifade Reagents

Mounting MediumHalf-life (seconds)
90% Glycerol in PBS (pH 8.5)25
Vectashield®106

Data adapted from a study on a generic coumarin fluorochrome.[3] Half-life is the time taken for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Experimental Protocols

Protocol 1: Preparation of a p-Phenylenediamine (PPD) Antifade Mounting Medium

Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and a fume hood.

Materials:

  • p-Phenylenediamine (PPD)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10X

  • Carbonate-Bicarbonate buffer (pH ~9.2)

  • Distilled water

  • Glass scintillation vial

  • Small stir bar

  • Aluminum foil

Procedure:

  • Wrap a glass scintillation vial with aluminum foil to protect the light-sensitive PPD. Add a small stir bar.

  • Add 9 ml of glycerol and 1 ml of 1X PBS to the vial.

  • Begin stirring the solution.

  • Carefully weigh out 10 mg of PPD and add it to the glycerol/PBS mixture.

  • Continue stirring until the PPD is completely dissolved (this may take 1-2 hours). The solution should be colorless or have a slight yellow tint. A dark color indicates that the PPD may be oxidized and should not be used.

  • Adjust the pH of the mounting medium to 8.0-9.0 using the Carbonate-Bicarbonate buffer.

  • Aliquot the final solution and store at -20°C in the dark.

Protocol 2: Quantification of Photobleaching

This protocol allows you to measure the rate of photobleaching of this compound under your specific experimental conditions.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope with a stable light source and appropriate filters

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample as you would for your experiment, mounted in the medium of your choice.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate objective and filter set for your fluorophore (e.g., Ex: ~360 nm, Em: ~450 nm).

    • Set the excitation intensity and camera exposure time to your typical imaging parameters.

  • Image Acquisition:

    • Find a region of interest (ROI) with clear and uniform fluorescence.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be constant (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define an ROI within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate.

Visualizations

Photobleaching Mechanism of a 7-Hydroxycoumarin Derivative

photobleaching_mechanism Simplified Photobleaching Pathway of a 7-Hydroxycoumarin S0 Ground State (S₀) 7-Hydroxycoumarin S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) Bleached Photobleached (Non-fluorescent) S0->Bleached Direct Photolysis (High Intensity) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) e.g., ¹O₂ T1->ROS + O₂ ROS->Bleached Oxidation photobleaching_quantification Workflow for Quantifying Photobleaching cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis stain Stain sample with 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one mount Mount in desired medium (e.g., with antifade reagent) stain->mount setup Set up microscope (stable light source, filters) mount->setup timelapse Acquire time-lapse image series setup->timelapse measure Measure mean fluorescence intensity in ROI timelapse->measure normalize Normalize intensity data measure->normalize plot Plot normalized intensity vs. time normalize->plot

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological performance of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and other coumarin derivatives. While direct comparative studies across a wide range of assays are limited, this document synthesizes available experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Executive Summary

Coumarins are a diverse class of benzopyran-2-one compounds, many of which exhibit significant pharmacological properties. This compound has been utilized as a lead compound in the development of new therapeutic agents, notably for neurological disorders.[1] This guide collates quantitative data from various studies to facilitate a comparative assessment of its potential against other coumarin derivatives in several key biological assays. The presented data highlights the influence of structural modifications on the biological activity of the coumarin scaffold.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound derivatives and other notable coumarins. It is crucial to consider the varied experimental conditions, as indicated in the tables, when comparing the data.

Antioxidant Activity

The antioxidant capacity of coumarins is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin
Chalcone Derivative (with p-hydroxy group)DPPH radical scavengingData not explicitly quantified in µM, but showed significant activity.[2]
Chalcone Derivative (with p-nitro group)DPPH radical scavengingData not explicitly quantified in µM, but showed significant activity.[2]
Other Coumarin Derivatives
7,8-dihydroxy-4-methylcoumarinDPPH radical scavengingPotent activity reported, but specific IC50 not provided in the source.[3]
6,7-dihydroxy-4-methylcoumarinDPPH radical scavengingPotent activity reported, but specific IC50 not provided in the source.[3]
Esculetin (6,7-dihydroxycoumarin)DPPH radical scavengingPotent activity reported, but specific IC50 not provided in the source.[3]
4-Methyl-7,8-diacetoxycoumarinDPPH radical scavengingLess effective than hydroxylated counterparts.[3]
Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute anti-inflammatory activity. The percentage of edema inhibition is a measure of efficacy.

CompoundAssayDose% Inhibition of EdemaTime PointReference
Derivatives of 6-Amino-7-hydroxy-4-methylcoumarin
6-(4-chlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced paw edemaNot specified44.05%3 h[4]
6-(4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced paw edemaNot specified38.10%3 h[4]
Chalcone Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin
Chalcone with p-hydroxy groupCarrageenan-induced paw edema100mg/kg (PO)Significant reductionNot specified[2]
Chalcone with p-nitro groupCarrageenan-induced paw edema100mg/kg (PO)Significant reductionNot specified[2]
Reference Drug
IndomethacinCarrageenan-induced paw edemaNot specified~33%3 h[4]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency, with lower values indicating greater efficacy. The broth microdilution method is a standard for determining MIC.

CompoundOrganismMIC (µg/mL)Reference
Derivatives of 7-hydroxy-4-methylcoumarin
Pyrazole derivative (MK-1)S. aureusNot specified, but showed significant activity[5]
Pyrazole derivative (MK-1)E. coliNot specified, but showed significant activity[5]
Pyrazolone derivative (MK-2)S. aureusNot specified, but showed significant activity[5]
Pyrazolone derivative (MK-2)E. coliNot specified, but showed significant activity[5]
Chalcone Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin
Chalcone with p-hydroxy groupVarious Gram-positive and Gram-negative bacteriaShowed good activity[2]
Chalcone with p-nitro groupVarious Gram-positive and Gram-negative bacteriaShowed good activity[2]
Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Reference
Derivatives of 4-methylcoumarin
7,8-dihydroxy-3-decyl-4-methylcoumarinMCF-7 (Breast)25.1[6]
7,8-dihydroxy-3-decyl-4-methylcoumarinK562 (Leukemia)42.4[6]
7,8-dihydroxy-3-decyl-4-methylcoumarinLS180 (Colon)25.2[6]
6-bromo-4-bromomethyl-7-hydroxycoumarinMCF-7 (Breast)32.7[6]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (Leukemia)45.8[6]
6-bromo-4-bromomethyl-7-hydroxycoumarinLS180 (Colon)39.5[6]

Signaling Pathways

Coumarin derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cellular stress response and cancer progression.

Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Many coumarin derivatives have been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Ub Ubiquitination Coumarins Coumarin Derivatives Coumarins->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Keap1-Nrf2-ARE Signaling Pathway Activation by Coumarins.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Certain coumarin derivatives have been found to inhibit this pathway, contributing to their anticancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Coumarins Coumarin Derivatives Coumarins->PI3K inhibit Coumarins->Akt inhibit Coumarins->mTORC1 inhibit

Inhibition of the PI3K/Akt/mTOR Pathway by Coumarins.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds and the standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compounds in 96-well Plate Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions of Test Compounds Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This in vivo model is used to evaluate the acute anti-inflammatory effects of compounds.

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7]

Protocol:

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Calculation:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated as: % Inhibition = [ (V_control - V_treated) / V_control ] x 100 where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.

Broth Microdilution Method (Antimicrobial Activity)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay (Anticancer Activity)

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Conclusion

This guide provides a comparative analysis of the biological activities of this compound and other coumarin derivatives. While direct comparative data is limited, the collated information suggests that structural modifications to the coumarin scaffold significantly influence its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct further studies to elucidate the therapeutic potential of these compounds. Further research focusing on direct, standardized comparisons of this compound with a wider range of coumarin derivatives is warranted to fully establish its relative efficacy and potential as a lead compound in drug discovery.

References

Efficacy of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various analogs of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative noted for its diverse biological activities.[1] The following sections summarize quantitative data, detail experimental protocols, and visualize key biological pathways and research workflows to support further investigation and drug development efforts in this area.

Quantitative Efficacy Data

The efficacy of this compound and its analogs has been evaluated across several therapeutic areas, including their activity as serotonin receptor modulators, anticancer agents, and anti-inflammatory compounds.

Serotonin 5-HT1A Receptor Binding Affinity

A series of piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity to serotonin 5-HT1A receptors.[2][3][4] Several of these compounds exhibit high affinity, with Ki values in the nanomolar range, comparable to the reference agonist 8-OH-DPAT.

Compound NameKi (nM) for 5-HT1A Receptor
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78 (0.4–1.4)
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57 (0.2–1.3)
8-OH-DPAT (Reference Agonist)0.25 (0.097–0.66)
Table 1: Binding affinities of selected 6-acetyl-7-hydroxy-4-methylcoumarin piperazine derivatives for the serotonin 5-HT1A receptor.[2][3][4]
Anticancer Activity

The cytotoxic effects of various 4-methylcoumarin derivatives have been assessed against several human cancer cell lines using the MTT assay.[5][6] Dihydroxy-4-methylcoumarin derivatives, particularly those with alkyl substitutions at the C3 position, have demonstrated notable anticancer activity.

Compound ClassDerivativeK562 (IC50 µM)LS180 (IC50 µM)MCF-7 (IC50 µM)
7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs)n-decyl chain at C3 (Compound 11)42.425.225.1
6-bromo-4-bromomethyl-7-hydroxycoumarinCompound 2732.7 - 45.832.7 - 45.832.7 - 45.8
Table 2: IC50 values of selected 4-methylcoumarin derivatives against various human cancer cell lines.[5][6]
Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has been investigated using the carrageenan-induced paw edema model in rats. Certain analogs have shown a significant reduction in inflammation, with efficacy comparable to or exceeding that of the standard drug, indomethacin.

Compound ClassTime Post-Carrageenan% Inhibition of Paw Edema
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 4)3 hours44.05%
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 8)3 hours38.10%
Coumarin3 - 5 hoursEffective at 5, 10, 20 mg/kg
Table 3: Anti-inflammatory activity of selected coumarin derivatives in the carrageenan-induced paw edema model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Serotonin 5-HT1A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT1A receptor through competitive binding with a radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from CHO-K1 cells stably transfected with the human 5-HT1A receptor.

  • The cells are homogenized in an ice-cold assay buffer (50 mM Tris, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid).

2. Binding Assay:

  • The assay is performed in a 96-well microplate.

  • Each well contains the test compound at various concentrations, a fixed concentration of the radioligand [3H]-8-OH-DPAT (final concentration 1 nM), and the prepared cell membranes (10 µg protein per well).

  • Non-specific binding is determined in the presence of a high concentration of serotonin (10 µM).

  • The plate is incubated for 60 minutes at 27 °C.

3. Data Analysis:

  • The radioactivity is measured using a scintillation counter.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[7]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability.

1. Cell Seeding:

  • Cancer cells (e.g., K562, LS180, MCF-7) are seeded in 96-well plates at a density of 1,500–3,000 cells per well and incubated for 24 hours.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds (typically ranging from 6.25 to 100 µM) and incubated for 48-96 hours.

3. MTT Addition and Incubation:

  • 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours.

4. Formazan Solubilization:

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

5. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

Carrageenan-Induced Paw Edema

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

1. Animal Model:

  • The study is conducted on rats.

2. Compound Administration:

  • The test compounds or a reference drug (e.g., indomethacin) are administered to the animals, typically via intraperitoneal injection.

3. Induction of Edema:

  • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the paw is measured at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[9][10]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane GPCR 5-HT1A Receptor (GPCR) G_protein G-protein (Gi/o) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Ligand Coumarin-Piperazine Analog Ligand->GPCR Binding Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Downstream Signaling

Serotonin 5-HT1A Receptor Signaling Pathway.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Lead Compound (6-Acetyl-7-hydroxy- 4-methylcoumarin) modification Structural Modification (e.g., Piperazine addition) start->modification analogs Library of Analogs modification->analogs screening In Vitro Screening (e.g., Receptor Binding Assay, MTT Assay) analogs->screening in_vivo In Vivo Testing (e.g., Paw Edema Model) screening->in_vivo data Collect Efficacy Data (Ki, IC50, % Inhibition) in_vivo->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->modification Iterative Design

Structure-Activity Relationship (SAR) Experimental Workflow.

References

Unveiling the Bioactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated bioactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and insightful visualizations, this document aims to facilitate a deeper understanding of its therapeutic potential and position it against relevant alternatives.

At a Glance: Bioactivity Profile

This compound, a derivative of hymecromone (7-hydroxy-4-methylcoumarin), serves as a versatile scaffold in the synthesis of various pharmacologically active agents. While extensive research has focused on its derivatives, the inherent bioactivity of the parent compound is a subject of growing interest. This guide consolidates available data on its antioxidant, anti-inflammatory, and enzyme inhibitory properties, offering a comparative perspective with established compounds.

Comparative Analysis of Bioactivities

To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compoundDPPH Radical ScavengingData Not AvailableQuercetin~5-20
Hymecromone (7-hydroxy-4-methylcoumarin)DPPH Radical ScavengingData Not AvailableAscorbic Acid~5-10

Table 2: Anti-inflammatory Activity

CompoundAssay% InhibitionDoseReference Compound% InhibitionDose
This compoundCarrageenan-induced Paw EdemaData Not Available-Indomethacin~40-50%10 mg/kg
Derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced Paw EdemaUp to 44.05%-Indomethacin--

Note: Although direct data for the title compound is limited, derivatives have shown significant anti-inflammatory effects in vivo.[1]

Table 3: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 / KiReference CompoundIC50 / Ki
6-Acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-oneHyaluronan Secretion17.74 ± 10.55 µM4-Methylumbelliferone8.68 ± 1.6 µM
Derivatives of this compound5-HT1A ReceptorKi = 0.57 - 0.78 nM8-OH-DPATKi = 0.25 nM
Coumarin-Chalcone HybridsMonoamine Oxidase B (MAO-B)IC50 = 0.76 µM--
Psoralen (a furanocoumarin)Acetylcholinesterase (AChE)IC50 = 370 µg/mLRivastigmineIC50 = 32 µg/mL

Note: The data for hyaluronan secretion inhibition is for a closely related analog.[2] The data for 5-HT1A receptor and MAO-B inhibition are for derivatives of the title compound. The data for AChE inhibition is for a related coumarin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the bioactivity of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test and standard solutions: Dissolve the test compound (this compound) and a standard antioxidant (e.g., quercetin or ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: To 1 mL of each concentration of the sample and standard solutions, add 2 mL of the DPPH solution. A blank is prepared with 1 mL of methanol and 2 mL of DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animals: Use adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

  • Grouping: Divide the animals into at least three groups: a control group, a standard group (e.g., receiving indomethacin, 10 mg/kg), and a test group (receiving this compound at various doses).

  • Drug Administration: Administer the vehicle (e.g., saline or 0.5% carboxymethyl cellulose), standard drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Enzyme Inhibitory Activity: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.

Principle: The assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

  • Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATCI solution, and a solution of acetylcholinesterase enzyme.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound (this compound) or a standard inhibitor (e.g., galantamine) at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.

  • Initiation of Reaction: Add the substrate ATCI to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculation: The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Rate of Blank - Rate of Sample) / Rate of Blank] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and its derivatives can be attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Pathway

The anti-inflammatory effects of coumarin derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Anti_Inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Neuroprotective Pathway (Hypothetical)

Based on the reported inhibition of acetylcholinesterase and monoamine oxidase by coumarin derivatives, a potential neuroprotective mechanism can be proposed.

Neuroprotective_Pathway cluster_0 Cholinergic Synapse cluster_1 Monoaminergic Synapse Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one_AChE This compound 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one_AChE->AChE Inhibition Monoamines (e.g., Dopamine) Monoamines (e.g., Dopamine) MAO-B MAO-B Monoamines (e.g., Dopamine)->MAO-B Inactive Metabolites Inactive Metabolites MAO-B->Inactive Metabolites 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one_MAO This compound 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one_MAO->MAO-B Inhibition Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Bioassays In Vitro Bioassays Compound Synthesis & Characterization->In Vitro Bioassays Antioxidant Assays (e.g., DPPH) Antioxidant Assays (e.g., DPPH) In Vitro Bioassays->Antioxidant Assays (e.g., DPPH) Enzyme Inhibition Assays (e.g., AChE, MAO) Enzyme Inhibition Assays (e.g., AChE, MAO) In Vitro Bioassays->Enzyme Inhibition Assays (e.g., AChE, MAO) Cell-based Assays (e.g., Cytotoxicity) Cell-based Assays (e.g., Cytotoxicity) In Vitro Bioassays->Cell-based Assays (e.g., Cytotoxicity) In Vivo Studies In Vivo Studies In Vitro Bioassays->In Vivo Studies Promising Results Anti-inflammatory Models (e.g., Paw Edema) Anti-inflammatory Models (e.g., Paw Edema) In Vivo Studies->Anti-inflammatory Models (e.g., Paw Edema) Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Data Analysis & Interpretation Data Analysis & Interpretation In Vivo Studies->Data Analysis & Interpretation Lead Optimization Lead Optimization Data Analysis & Interpretation->Lead Optimization

References

A Comparative Guide to the Cross-Reactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential for off-target effects and in the design of more specific enzyme assays.

Summary of Cross-Reactivity Data

Quantitative data on the cross-reactivity of this compound with a broad panel of enzymes is limited in publicly available literature. However, studies on structurally similar coumarin derivatives provide valuable insights into its potential off-target interactions. The following table summarizes the available quantitative data for closely related compounds.

Compound/DerivativeEnzyme/TargetIC50/KiNotes
6-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-oneHyaluronan Synthase (HAS)42.52 ± 21.28 µMThis compound is structurally very similar to the target molecule, differing by a phenyl group at position 4 instead of a methyl group. The data indicates inhibition of hyaluronan production.[1]
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-oneHyaluronan Synthase (HAS)17.74 ± 10.55 µMThis derivative shows slightly higher activity against hyaluronan production compared to the 4-phenyl derivative.[1]
Derivatives of 4-HydroxycoumarinCarbonic Anhydrase-IIIC50 values of 263 ± 0.3 µM and 456 ± 0.1 µMTwo different derivatives of 4-hydroxycoumarin showed inhibitory activity against carbonic anhydrase-II.[2]
Coumarin-piperazine derivativesAcetylcholinesteraseNot specifiedDescribed as acetylcholinesterase inhibitors, though quantitative data was not provided in the reviewed literature.[3]

Qualitative Observations on Potential Cross-Reactivity:

  • Esterases: Due to the presence of an acetyl group, it is highly probable that this compound can be hydrolyzed by various esterases. Its parent compound, hymecromone (4-methylumbelliferone), is a well-known fluorogenic substrate for esterase activity assays.

  • UDP-glucuronosyltransferases (UGTs): Hymecromone is known to be a competitive substrate for UGTs. This suggests that this compound may also interact with this class of enzymes.

  • α-Amylase and α-Glucosidase: Various coumarin derivatives have been investigated for their inhibitory effects on these carbohydrate-metabolizing enzymes. This suggests a potential for cross-reactivity.

  • Serotonin and Dopamine Receptors: Derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity to serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, indicating potential interactions with these non-enzyme protein targets.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential interaction of the compound with a key signaling pathway and a general workflow for assessing enzyme inhibition.

G cluster_pathway Inhibition of Hyaluronan Synthesis UDP_GlcNAc UDP-GlcNAc HAS Hyaluronan Synthase (HAS) UDP_GlcNAc->HAS UDP_GlcUA UDP-GlcUA UDP_GlcUA->HAS HA Hyaluronan HAS->HA Compound 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one (or related coumarins) Compound->HAS

Potential inhibition of the hyaluronan synthesis pathway.

G cluster_workflow Experimental Workflow for Enzyme Inhibition Assay A Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound (Inhibitor) - Assay Buffer B Dispense Enzyme and Inhibitor into Microplate Wells A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence/Absorbance) D->E F Data Analysis: Calculate % Inhibition, IC50/Ki E->F

A general workflow for determining enzyme inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Protocol 1: General Enzyme Inhibition Assay (Fluorometric)

This protocol is suitable for enzymes where a fluorogenic substrate based on the 4-methylumbelliferone (4-MU) scaffold is available (e.g., esterases, phosphatases, glycosidases).

1. Materials and Reagents:

  • Purified enzyme of interest

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for esterase activity)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving the test compound)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

    • Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: α-Amylase Inhibition Assay (Colorimetric)

1. Materials and Reagents:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9 with 6.7 mM NaCl)

  • This compound (test compound)

  • Dinitrosalicylic acid (DNS) color reagent

  • Acarbose (positive control inhibitor)

  • 96-well microplate

  • Microplate reader with absorbance detection at 540 nm

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO and serial dilutions in the assay buffer.

    • Prepare a working solution of α-amylase in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the starch solution to each well of the microplate.

    • Add the serially diluted test compound to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding a fixed volume of the α-amylase solution to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding the DNS color reagent.

  • Color Development and Measurement:

    • Heat the plate in a boiling water bath for 5-10 minutes to allow for color development.

    • Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis:

    • The absorbance is proportional to the amount of reducing sugars produced.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: α-Glucosidase Inhibition Assay (Colorimetric)

1. Materials and Reagents:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • This compound (test compound)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Acarbose (positive control inhibitor)

  • 96-well microplate

  • Microplate reader with absorbance detection at 405 nm

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO and serial dilutions in the phosphate buffer.

    • Prepare a working solution of α-glucosidase in the phosphate buffer.

    • Prepare a working solution of pNPG in the phosphate buffer.

  • Assay Setup:

    • Add a fixed volume of the α-glucosidase solution to each well of the microplate.

    • Add the serially diluted test compound to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding a fixed volume of the pNPG solution to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding the sodium carbonate solution.

  • Measurement and Data Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Disclaimer: The information provided in this guide is based on currently available scientific literature. The cross-reactivity profile of this compound may not be limited to the enzymes discussed. It is recommended that researchers perform comprehensive in-house screening against a relevant panel of enzymes to fully characterize its specificity.

References

Comparative Analysis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthetic Derivatives and Their Biological Activities

Derivatives of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) in key biological areas, including anti-inflammatory, antimicrobial, and central nervous system activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate the design of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activity of various this compound derivatives is summarized below. The data highlights the impact of different substituents on their efficacy as anti-inflammatory agents and serotonin receptor ligands.

Compound IDModificationBiological ActivityAssayIC50 / Ki (nM)Reference
Parent 6-acetyl-7-hydroxy-4-methylcoumarin---[1][2]
4 7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}5-HT1A Receptor AffinityRadioligand Binding0.78[1][2]
7 7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}5-HT1A Receptor AffinityRadioligand Binding0.57[1][2]
8-OH-DPAT (Standard Agonist)5-HT1A Receptor AffinityRadioligand Binding0.25[1][2]
COU C2 Chalcone derivative (p-hydroxy)Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction[3]
COU C5 Chalcone derivative (p-nitro)Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction[3]
Indomethacin (Standard Drug)Anti-inflammatoryCarrageenan-induced paw edema-[3]

Structure-Activity Relationship (SAR) Insights

The biological activities of this compound derivatives are significantly influenced by the nature and position of their substituents.

For 5-HT1A Receptor Affinity:

  • Piperazine Moiety: The introduction of an arylpiperazine group connected to the 7-hydroxy position via a butoxy linker is a key structural feature for high affinity to the 5-HT1A receptor.[1][2]

  • Substitution on the Phenyl Ring of Piperazine: The presence of electron-withdrawing groups, such as bromine or chlorine, on the phenyl ring of the piperazine moiety enhances the affinity for the 5-HT1A receptor. For instance, compound 7 with a 2-chlorophenyl group (Ki = 0.57 nM) and compound 4 with a 3-bromophenyl group (Ki = 0.78 nM) demonstrated excellent activity, comparable to the standard agonist 8-OH-DPAT (Ki = 0.25 nM).[1][2]

For Anti-inflammatory Activity:

  • Chalcone Formation: Conversion of the 6-acetyl group into a chalcone moiety has been shown to impart significant anti-inflammatory properties.[3]

  • Substitution on the Chalcone Phenyl Ring: The presence of a hydroxyl or nitro group at the para position of the phenyl ring of the chalcone derivative (compounds COU C2 and COU C5 ) leads to a significant reduction in paw edema in the carrageenan-induced rat paw edema model.[3]

The following diagram illustrates the key structure-activity relationships for the this compound scaffold.

SAR_diagram cluster_core This compound Core cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Core Core Scaffold Mod_7_OH Modification at 7-OH (Piperazine Derivatives) Core->Mod_7_OH Alkylation with Arylpiperazine Butoxy Linker Mod_6_Acetyl Modification at 6-Acetyl (Chalcone Derivatives) Core->Mod_6_Acetyl Condensation with Aromatic Aldehydes Activity_5HT1A High 5-HT1A Receptor Affinity Mod_7_OH->Activity_5HT1A Leads to Activity_AntiInflammatory Significant Anti-inflammatory Activity Mod_6_Acetyl->Activity_AntiInflammatory Leads to

Structure-Activity Relationship Overview

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)

The synthesis of the piperazine derivatives commences with the alkylation of the parent compound. 6-acetyl-7-hydroxy-4-methylchromen-2-one is reacted with dibromobutane in acetonitrile in the presence of potassium iodide and potassium carbonate.[1][2] This reaction introduces the 4-bromobutoxy linker at the 7-hydroxy position, creating the key intermediate for subsequent reactions with various arylpiperazines.[1][2] Microwave irradiation can be employed to improve reaction yield and reduce reaction time.[2]

Synthesis of Piperazine Derivatives (e.g., Compounds 4 and 7)

The intermediate, 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one, is then reacted with the appropriate arylpiperazine (e.g., 4-(3-bromophenyl)piperazine or 4-(2-chlorophenyl)piperazine) in acetonitrile with potassium iodide and potassium carbonate.[1][2] The reaction progress is monitored using thin-layer chromatography (TLC), and the final products are purified by column chromatography.[1]

Synthesis of Chalcone Derivatives (e.g., COU C2 and COU C5)

To a mixture of 6-acetyl-7-hydroxy-4-methylcoumarin and an appropriate aromatic aldehyde (e.g., p-hydroxybenzaldehyde or p-nitrobenzaldehyde) in methanol, a 40% aqueous solution of sodium hydroxide is added with constant stirring.[3] The reaction mixture is then acidified with 2N HCl, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the desired chalcone derivative.[3]

In Vitro 5-HT1A Receptor Binding Assay

The affinity of the synthesized compounds for the 5-HT1A receptor is determined through radioligand binding assays. This is a standard method used to measure the interaction of a ligand with its receptor. The specific details of the protocol, including the radioligand used and the source of the receptor preparation, are crucial for reproducibility and are typically detailed in the primary literature.[1][2]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of the chalcone derivatives is evaluated using the carrageenan-induced rat paw edema model.[3] This is a widely accepted acute inflammation model. A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema. The test compounds are administered orally, and the paw volume is measured at various time points after carrageenan injection to determine the percentage inhibition of edema compared to a control group.[3][4]

The workflow for the synthesis and evaluation of these coumarin derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis Pathways cluster_evaluation Biological Evaluation Start This compound Alkylation Alkylation with Dibromobutane Start->Alkylation Condensation Condensation with Aromatic Aldehydes Start->Condensation Intermediate 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one Alkylation->Intermediate Reaction_Piperazine Reaction with Arylpiperazines Intermediate->Reaction_Piperazine Piperazine_Derivatives Piperazine Derivatives Reaction_Piperazine->Piperazine_Derivatives Binding_Assay 5-HT1A Receptor Binding Assay Piperazine_Derivatives->Binding_Assay Chalcone_Derivatives Chalcone Derivatives Condensation->Chalcone_Derivatives Paw_Edema_Assay Carrageenan-Induced Paw Edema Assay Chalcone_Derivatives->Paw_Edema_Assay

Synthetic and Evaluation Workflow

References

Benchmarking 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comparative Guide for Enzyme Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of known inhibitors against their respective enzyme targets. This data provides a quantitative benchmark for assessing the potential efficacy of novel compounds like 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Table 1: Benchmarking against known Acetylcholinesterase (AChE) Inhibitors

InhibitorTarget EnzymeIC50 Value
DonepezilAcetylcholinesterase1.82 µM[1]
TacrineAcetylcholinesterase135.0 nM[2]
GalantamineAcetylcholinesteraseCompetitive inhibitor[3]
RivastigmineAcetylcholinesterase & Butyrylcholinesterase-
Coumarin Derivatives (General)AcetylcholinesteraseVarious derivatives show activity in the nanomolar to micromolar range[1][4]

Discussion: The coumarin scaffold is a recurring motif in the design of AChE inhibitors. Various derivatives have demonstrated potent inhibitory activity, often in the low micromolar to nanomolar range.[1][4] For instance, certain coumaryl-thiazole derivatives have exhibited IC50 values as low as 43 nM.[4] The inhibitory potential of these compounds is often attributed to their ability to interact with key residues within the active site gorge of AChE. Given that this compound shares the core coumarin structure, it represents a promising candidate for AChE inhibition, warranting further experimental investigation.

Table 2: Benchmarking against known Monoamine Oxidase (MAO) Inhibitors

InhibitorTarget EnzymeIC50 Value
ClorgylineMAO-ASelective Inhibitor
SelegilineMAO-BSelective Inhibitor
TranylcypromineMAO-A & MAO-BNon-selective Inhibitor
Coumarin-Chalcone HybridsMAO-BSubmicromolar to micromolar range (e.g., 0.76 µM for ChC4)[5]
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97 µM
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23 µM

Discussion: Coumarin derivatives have been explored as inhibitors of both MAO-A and MAO-B.[5] Notably, strategic modifications to the coumarin ring can modulate both potency and selectivity. For example, certain coumarin-chalcone hybrids have demonstrated selective, sub-micromolar inhibition of MAO-B.[5] The structurally related 5-hydroxy-2-methyl-chroman-4-one has shown inhibitory activity against both MAO-A and MAO-B in the low micromolar range. These findings suggest that this compound is a compound of interest for MAO inhibition studies.

Table 3: Benchmarking against known Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

InhibitorTarget EnzymeIC50 Value
SuraminPTP1B-
VanadatePTP1BGeneral PTP inhibitor[6]
Ursolic AcidPTP1B26.5 µM (allosteric inhibitor)[7]
Thioxothiazolidinone Derivative (Compound 1)PTP1BCompetitive inhibitor[8]

Discussion: While specific PTP1B inhibitory data for this compound is not available, the pursuit of non-peptidic, cell-permeable PTP1B inhibitors is an active area of research for the treatment of type 2 diabetes and obesity. The discovery of uncharged heterocyclic inhibitors, such as thioxothiazolidinone derivatives, highlights the potential for small molecules to effectively target this enzyme.[8] The structural features of this compound make it a candidate for screening against PTP1B.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepared fresh)

  • AChE enzyme solution

  • Test compound (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Assay)

This is a fluorometric assay used to determine the activity of both MAO-A and MAO-B.

Principle: Kynuramine, a non-fluorescent substrate, is oxidized by MAO to an unstable aldehyde intermediate, which spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The increase in fluorescence is proportional to MAO activity.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Kynuramine dihydrobromide stock solution (10 mM in purified water)

  • Recombinant human MAO-A and MAO-B enzymes

  • Selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) and test compound dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solutions: Dilute the enzyme and kynuramine stock solutions to the desired concentrations in potassium phosphate buffer.

  • Plate Setup:

    • Blank: 50 µL buffer.

    • Control (100% activity): 45 µL enzyme solution + 5 µL solvent.

    • Test Sample: 45 µL enzyme solution + 5 µL test compound solution at various concentrations.

  • Pre-incubation: Add the enzyme solution and test compound/solvent to the wells. Mix gently and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the kynuramine working solution to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity with excitation at ~310-320 nm and emission at ~380-400 nm.

  • Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (pNPP Assay)

This is a colorimetric assay for measuring the activity of PTP1B.

Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing the yellow-colored product p-nitrophenol (pNP), which can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) stock solution (100 mM in deionized water)

  • Recombinant human PTP1B enzyme

  • Test compound and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

  • Stop Solution (e.g., 1 M NaOH)

Procedure:

  • Prepare Working Solutions: Dilute the PTP1B enzyme and pNPP stock solution in the assay buffer to the desired concentrations.

  • Plate Setup:

    • Blank: 50 µL assay buffer.

    • Control (100% activity): 40 µL assay buffer + 5 µL enzyme solution + 5 µL solvent.

    • Test Sample: 40 µL assay buffer + 5 µL enzyme solution + 5 µL test compound solution at various concentrations.

  • Pre-incubation: Add the assay buffer, enzyme, and test compound/solvent to the wells. Mix and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the pNPP working solution to all wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

To provide a visual context for the mechanism of action of acetylcholinesterase inhibitors, the following diagram illustrates the cholinergic signaling pathway.

CholinergicSignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE->Choline Recycling Inhibitor 6-Acetyl-7-hydroxy- 4-methyl-2H-chromen-2-one (Potential Inhibitor) Inhibitor->AChE Signal Signal Transduction AChR->Signal

References

In Vivo Validation of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Coumarin Activity

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one belongs to the coumarin class of compounds, which are known to exhibit a wide range of pharmacological effects. The primary activities investigated for coumarin derivatives in vivo include anti-inflammatory and antidepressant-like effects. The core structure of this compound has been used as a scaffold for the synthesis of various derivatives with potential therapeutic applications, particularly targeting the central nervous system. For instance, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity to serotonin receptors, suggesting a potential for antidepressant or anxiolytic activity.

Comparative Anti-Inflammatory Activity

While specific in vivo anti-inflammatory data for this compound is unavailable, studies on related coumarin derivatives demonstrate their potential in mitigating inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay for screening acute anti-inflammatory activity.

Alternative Compounds and Experimental Data

The following table summarizes the anti-inflammatory activity of a representative coumarin derivative compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundAnimal ModelDoseTime (hours)% Inhibition of EdemaReference
Coumarin Derivative (Hypothetical) Rat10 mg/kg345%N/A
Indomethacin Rat10 mg/kg350-60%N/A
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the methodology for assessing the in vivo anti-inflammatory effects of a test compound.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Groups:

    • Control group (vehicle)

    • Test compound group(s) (various doses)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Inflammation

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane activates Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Coumarins Coumarins Coumarins->COX-2 inhibit NSAIDs (e.g., Indomethacin) NSAIDs (e.g., Indomethacin) NSAIDs (e.g., Indomethacin)->COX-2 inhibit G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft releases 5-HT Postsynaptic Neuron Postsynaptic Neuron Neuronal Signaling Neuronal Signaling Postsynaptic Neuron->Neuronal Signaling initiates Serotonin (5-HT) Serotonin (5-HT) 5-HT Transporter (SERT) 5-HT Transporter (SERT) 5-HT Transporter (SERT)->Presynaptic Neuron 5-HT Receptors 5-HT Receptors 5-HT Receptors->Postsynaptic Neuron activates Synaptic Cleft->5-HT Transporter (SERT) reuptake of 5-HT Synaptic Cleft->5-HT Receptors binds to Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->5-HT Receptors modulate SSRIs (e.g., Fluoxetine) SSRIs (e.g., Fluoxetine) SSRIs (e.g., Fluoxetine)->5-HT Transporter (SERT) block G Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Acute Toxicity Studies Acute Toxicity Studies In Vitro Screening->Acute Toxicity Studies In Vivo Efficacy Models In Vivo Efficacy Models Acute Toxicity Studies->In Vivo Efficacy Models Anti-inflammatory (Carrageenan) Anti-inflammatory (Carrageenan) In Vivo Efficacy Models->Anti-inflammatory (Carrageenan) Antidepressant (FST) Antidepressant (FST) In Vivo Efficacy Models->Antidepressant (FST) Mechanism of Action Studies Mechanism of Action Studies In Vivo Efficacy Models->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Lead Optimization Lead Optimization Pharmacokinetic Studies->Lead Optimization

A Comparative Analysis of Synthesis Methods for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative, is of significant interest due to its potential applications in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to inform methodological selection.

The synthesis of this compound is predominantly achieved through two main strategies: a two-step approach involving the synthesis of a coumarin precursor followed by acylation, and a more direct one-step condensation. This guide will focus on the comparative analysis of the following methods:

  • Two-Step Synthesis: Pechmann condensation of resorcinol and ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin, followed by Friedel-Crafts acylation.

  • One-Step Synthesis: Direct Pechmann condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate.

Data Presentation

The following table summarizes the quantitative data for the two primary synthesis methods, providing a clear comparison of their key parameters.

MethodStarting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Notes
Two-Step Synthesis
Step 1: Pechmann CondensationResorcinol, Ethyl acetoacetateConc. H₂SO₄18-22 hours5 - Room Temp80-88%Conventional heating method.
Resorcinol, Ethyl acetoacetateAmberlyst-15100 minutes110~95%Solvent-free conditions with a reusable solid acid catalyst.[1]
Resorcinol, Ethyl acetoacetateNano-crystalline sulfated-zirconia (Microwave)15 minutes15099%Microwave-assisted synthesis offering rapid reaction and high yield.[2][3]
Step 2: Friedel-Crafts Acylation7-hydroxy-4-methylcoumarin, Acetyl chlorideAluminum chloride~45 minutes160-165~70% (of 6-acetyl isomer in a mixture)Yields a mixture of 6-acetyl and 8-acetyl isomers, requiring purification.[2]
One-Step Synthesis
Pechmann Condensation2,4-dihydroxyacetophenone, Ethyl acetoacetatePOCl₃7 daysRoom TempNot explicitly statedA direct route to the final product.[4]

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation using Amberlyst-15)

  • Procedure: In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%). Heat the mixture in an oil bath at 110°C with continuous stirring for 100 minutes. The progress of the reaction should be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration. The catalyst can be washed with ethyl acetate for reuse. The filtrate is then cooled to induce crystallization of the 7-hydroxy-4-methylcoumarin product, which can be further purified by recrystallization from ethanol.[1]

  • Expected Yield: Approximately 95%.[1]

Step 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Friedel-Crafts Acylation)

  • Procedure: In a suitable flask, a mixture of 7-hydroxy-4-methylcoumarin (26.4 g), aluminum chloride (76.1 g), and sodium chloride (9.5 g) is prepared and shaken. The flask is then immersed in an oil bath, and the temperature is raised to 150°C. After maintaining the temperature at 150°C for 15 minutes, the melt is heated to 160°C. Acetyl chloride (11.8 ml) is added dropwise to the stirred melt over approximately 30 minutes. The reaction mixture is held at 160-165°C for an additional 15 minutes and then poured into 1000 ml of water with stirring. The resulting solid is collected by filtration, washed with water until chloride-free, and dried. This solid contains a mixture of 4-methyl-7-hydroxy-8-acetyl-coumarin (approx. 70%) and 4-methyl-7-hydroxy-6-acetyl-coumarin (approx. 30%).[2]

  • Purification: The separation of the 6-acetyl and 8-acetyl isomers can be achieved by fractional crystallization or column chromatography.

Method 2: One-Step Synthesis (Pechmann Condensation)
  • Procedure: The synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin can be achieved in a single step via the Pechmann condensation of 2,4-dihydroxyacetophenone and ethyl acetoacetate.[4] In a typical procedure, 2,4-dihydroxyacetophenone is reacted with ethyl acetoacetate in the presence of a condensing agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like nitrobenzene. The reaction mixture is stirred at room temperature for an extended period (e.g., 7 days) to allow for the condensation and cyclization to occur. The product is then isolated and purified.[4]

  • Note: While this method offers a more direct route, the reported reaction time is significantly longer than the two-step microwave-assisted method.

Mandatory Visualization

Synthesis_Pathways cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Step Synthesis Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC FC_Acylation Friedel-Crafts Acylation HMC->FC_Acylation Product_Mix Mixture of 6-Acetyl and 8-Acetyl Isomers FC_Acylation->Product_Mix Purification Purification Product_Mix->Purification Final_Product1 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Purification->Final_Product1 DHAP 2,4-Dihydroxyacetophenone Pechmann2 Pechmann Condensation DHAP->Pechmann2 EAA2 Ethyl Acetoacetate EAA2->Pechmann2 Final_Product2 6-Acetyl-7-hydroxy-4-methyl- 2H-chromen-2-one Pechmann2->Final_Product2

Caption: Comparative workflow of the two-step versus one-step synthesis of this compound.

Experimental_Workflow start Start reactants Combine Reactants (Phenol & β-ketoester) start->reactants catalyst Add Catalyst reactants->catalyst reaction Reaction (Heating / Microwave) catalyst->reaction workup Work-up (Quenching & Filtration) reaction->workup purification Purification (Recrystallization / Chromatography) workup->purification characterization Characterization (Spectroscopy, M.P.) purification->characterization end End Product characterization->end

Caption: Generalized experimental workflow for coumarin synthesis.

Concluding Remarks

The choice between the two primary synthetic routes for this compound depends on the specific requirements of the researcher.

The two-step synthesis offers flexibility and potentially higher overall yields, especially when employing modern catalytic and microwave-assisted techniques for the initial Pechmann condensation. However, the subsequent Friedel-Crafts acylation presents a significant challenge in terms of regioselectivity, often leading to a mixture of isomers that necessitates careful purification.

The one-step Pechmann condensation with 2,4-dihydroxyacetophenone provides a more direct and atom-economical approach to the target molecule. While the reported conventional method involves a lengthy reaction time, optimization with microwave irradiation or more efficient catalysts could significantly improve its efficiency.

For rapid synthesis with high yield of the coumarin core, the microwave-assisted Pechmann condensation of resorcinol is highly effective. However, for direct and selective synthesis of the final 6-acetylated product, further optimization of the one-step Pechmann condensation of 2,4-dihydroxyacetophenone is a promising area for future research. Researchers should carefully consider the trade-offs between reaction time, yield, and purification efforts when selecting a synthesis method.

References

A Guide to Reproducible Research with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Protocols and Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive overview of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a versatile coumarin derivative, with a focus on establishing reproducible experimental frameworks. By offering detailed protocols for its synthesis and key biological assays, alongside comparative performance data, this document serves as a vital resource for ensuring consistency and reliability in your research.

Synthesis of the Core Compound

The foundation of any reproducible experiment is the purity and characterization of the starting material. This compound can be reliably synthesized through established chemical reactions. One common method is the Pechmann reaction followed by a Fries rearrangement.[1] The starting coumarin, 7-hydroxy-4-methylcoumarin, is often synthesized by reacting resorcinol and ethyl acetoacetate.[2] The subsequent acetylation is typically carried out using glacial acetic acid in the presence of a catalyst like zinc chloride.[2]

To ensure the purity of the final compound, standard characterization techniques such as 1H NMR, 13C NMR spectroscopy, and HRMS spectrometry are essential.[3]

G cluster_synthesis Synthesis Workflow Resorcinol Resorcinol + Ethyl Acetoacetate Pechmann Pechmann Condensation (e.g., H₂SO₄) Resorcinol->Pechmann Step 1 HM_Coumarin 7-Hydroxy-4-methylcoumarin Pechmann->HM_Coumarin Acetylation Acetylation (Glacial Acetic Acid + ZnCl₂) HM_Coumarin->Acetylation Step 2 Target This compound Acetylation->Target Purification Purification & Characterization (NMR, HRMS) Target->Purification

Workflow for the synthesis of the target coumarin.

Comparative Analysis 1: Anti-Inflammatory Activity

Coumarin derivatives are well-documented for their anti-inflammatory properties.[4][5] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Nrf2 pathways.[4][6][7] The activation of the Nrf2/Keap1 signaling pathway can lead to the suppression of NF-κB, which is a primary transcription factor for generating pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][7]

G cluster_n Gene Transcription cluster_n2 LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB LPS->NFkB Activates Coumarin Coumarin Derivative Nrf2 Nrf2 Coumarin->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2->NFkB Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation IKB IκB NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines HO1 Antioxidant Genes (e.g., HO-1) Nucleus->HO1

Coumarin's role in key anti-inflammatory pathways.
Performance Comparison

The anti-inflammatory potential of novel coumarin derivatives is often evaluated against standard non-steroidal anti-inflammatory drugs (NSAIDs). The data below, derived from studies on various 6-substituted coumarin analogs, illustrates their efficacy in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Compound/DrugTime after Carrageenan% Inhibition of EdemaReference
Indomethacin (Standard) 1 h26.19%[8]
3 h38.10%[8]
Coumarin Derivative 4 1 h40.48% [8]
3 h44.05% [8]
Coumarin Derivative 8 1 h23.81%[8]
3 h38.10%[8]
Coumarin Derivative 9 1 h35.71%[8]
3 h28.57%[8]

Note: The specific compound this compound was not tested in this specific study, but the data for related derivatives (6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones) demonstrate the high potential of this structural class, with some derivatives outperforming the standard drug, Indomethacin.[8]

Standard Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol outlines a reproducible method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][10]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).[10]

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[9][10]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[10]

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of the collected supernatant.[10]

    • Prepare a sodium nitrite standard curve (0-100 µM).[10]

    • Add 100 µL of Griess reagent to all wells containing supernatants and standards.[10]

  • Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[9]

  • Cytotoxicity Control (MTT Assay): It is critical to perform a parallel assay, such as the MTT assay, to ensure that the observed reduction in NO is not due to compound-induced cell death.[9]

Comparative Analysis 2: Antimicrobial Activity

Coumarin and its derivatives have demonstrated a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][11] The proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential enzymes.[12]

Performance Comparison

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The tables below present MIC values for various coumarin derivatives against common pathogens, compared to standard antibiotics.

Table 1: Antibacterial Activity of Coumarin Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Ciprofloxacin (Standard) ~1~2~1~1[13]
7-hydroxy-4-methylcoumarin derivative 1 62.5 - 12515.62 - 31.2562.5 - 12515.62 - 31.25[12]
Coumarin-triazole derivative 9-12-9-169-16[14]
Coumarin thio-triazole salt 8-328-328-32-[14]

Table 2: Antifungal Activity of Coumarin Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference
Fluconazole (Standard) 0.25 - 216 - 64[1]
Coumarin-thiosemicarbazone derivative 100 - 250-[13]
Coumarin bis(formyl pyrazole) derivative 6.25 - 756.25 - 75[1]
Standard Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[15][16] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]

G cluster_mic MIC Determination Workflow Prep_Compound Prepare Serial Dilutions of Test Compound in a 96-Well Plate Inoculate Inoculate Each Well (including controls) Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 18-24h at 37°C) Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Workflow for the Broth Microdilution MIC Assay.
  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16] This can be assessed visually or with a plate reader.

References

A Comparative Guide to Coumarin-Based Fluorophores: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the fluorescent properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and other commonly used coumarin-based fluorophores. Coumarins are a versatile class of fluorophores widely employed in various biological and drug discovery applications due to their sensitivity to the local environment and relatively small size. Understanding the distinct photophysical characteristics of different coumarin derivatives is crucial for selecting the optimal probe for specific experimental needs.

While detailed photophysical data for this compound is not extensively available in the public domain, this guide compiles the known properties of structurally similar and functionally relevant fluorophores to provide a valuable comparative reference.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for selected coumarin-based fluorophores. These values are essential for designing fluorescence-based experiments, including microscopy, flow cytometry, and high-throughput screening assays.

FluorophoreCommon Name/AnalogAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Photostability
This compound -Data not readily availableData not readily availableData not readily availableData not readily availableCoumarin dyes generally exhibit moderate photostability.
7-Hydroxy-4-methylcoumarin4-Methylumbelliferone, HMC~360 (in ethanol)~450 (in ethanol)~19,000 (in ethanol)~0.5 (in ethanol)Moderate
Alexa Fluor™ 350-34644219,0000.78High
7-Amino-4-methylcoumarinAMC35045019,0000.61Moderate

Note: Photophysical properties of fluorophores are highly dependent on their microenvironment, including solvent polarity, pH, and binding to macromolecules. The values presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols

Accurate determination of the photophysical properties of fluorophores is critical for their effective application. Below are standardized methodologies for key experiments.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

Protocol:

  • Solution Preparation: Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in a suitable solvent (e.g., ethanol, methanol, or phosphate-buffered saline).

  • Absorbance Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution across a relevant wavelength range (e.g., 250-500 nm). The wavelength at which the highest absorbance is recorded is the λabs.

  • Emission Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and scan the emission wavelengths over a range that captures the entire emission profile (e.g., 400-600 nm). The wavelength with the highest fluorescence intensity is the λem.

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of the fluorophore at a specific wavelength.

Protocol:

  • Serial Dilutions: Prepare a series of solutions of the fluorophore with known concentrations in a specific solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the λabs using a spectrophotometer.

  • Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Protocol (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to the sample (e.g., quinine sulfate in 0.1 M H2SO4 for blue-emitting dyes).

  • Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Fluorescence Measurement: Measure the integrated fluorescence intensity of each solution using a spectrofluorometer, exciting both the sample and the standard at the same wavelength.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Experimental Workflow: Synthesis of a this compound Derivative for Serotonin Receptor Binding Assays

The following diagram illustrates a typical workflow for the synthesis of a fluorescent ligand derived from this compound, designed for use in 5-HT1A serotonin receptor binding assays. Such fluorescent ligands are valuable tools in drug discovery for screening and characterizing receptor-ligand interactions.

G cluster_synthesis Step 1: Synthesis of Intermediate cluster_coupling Step 2: Coupling Reaction cluster_application Step 3: Application A 6-Acetyl-7-hydroxy-4- methyl-2H-chromen-2-one C Reaction in Acetonitrile (K2CO3, reflux) A->C B 1,4-Dibromobutane B->C D 6-Acetyl-7-(4-bromobutoxy)-4- methyl-2H-chromen-2-one (Intermediate) C->D F Reaction in Acetonitrile (KI, K2CO3, reflux) D->F E Arylpiperazine Derivative E->F G Fluorescent Ligand F->G H Purification (Column Chromatography) G->H I Characterization (NMR, Mass Spectrometry) H->I J 5-HT1A Receptor Binding Assay I->J

Synthetic workflow for a fluorescent coumarin-based ligand.

This workflow demonstrates the chemical modification of the parent coumarin structure to introduce a linker and a pharmacophore (the arylpiperazine moiety) that targets the serotonin receptor. The resulting fluorescent ligand can then be used in binding assays to quantify its affinity for the receptor, providing valuable data for drug development.

Safety Operating Guide

Navigating the Disposal of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 16555-98-9), it is imperative to handle this compound as a hazardous material of unknown toxicity.[1][2][3][4][5] This guide provides a step-by-step protocol for its safe disposal, ensuring compliance with general laboratory waste management regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol is based on standard practices for managing chemical waste where specific hazards have not been fully characterized.

1. Waste Classification and Segregation:

  • Treat this compound as hazardous waste.[1][2][3][4][5]

  • Do not mix this compound with other waste streams unless compatibility is certain. Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

2. Waste Collection and Containment:

  • Collect waste in a designated, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice.

  • Ensure the container is in good condition with a secure, tightly closing lid.

  • Do not overfill the container; leave adequate headspace for vapor expansion.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "16555-98-9".

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or heat.

  • Ensure secondary containment is used to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6]

  • Provide them with all the information from the waste label.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

6. Decontamination:

  • Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the compound. A recommended cleaning agent is soap and water, followed by a rinse with an appropriate solvent like ethanol if necessary.

  • Dispose of all contaminated materials, including PPE, as hazardous waste in the same designated container.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties that inform safe handling and storage decisions.

PropertyValueSource
Molecular FormulaC12H10O4[7][8]
Molecular Weight218.209 g/mol [7][8]
Physical StateSolidN/A

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of a chemical with unknown specific disposal procedures.

start Start: Chemical for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste of Unknown Toxicity sds_check->treat_hazardous No end End: Proper Disposal Complete follow_sds->end collect Collect in a labeled, compatible, and sealed container. treat_hazardous->collect store Store in a designated satellite accumulation area with secondary containment. collect->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store->contact_ehs transport Arrange for professional pickup and disposal. contact_ehs->transport transport->end

Caption: Disposal workflow for chemicals lacking specific SDS information.

References

Essential Safety and Operational Guide for Handling 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in a laboratory setting.

Hazard Summary and Precautionary Data

While specific hazard data for this compound is limited, the parent compound, coumarin, is known to be toxic if swallowed and may cause skin sensitization.[1][2] Therefore, a precautionary approach is essential.

Quantitative Data Summary

PropertyDataSource
Molecular FormulaC12H10O4[3]
Molecular Weight218.209 g/mol [3]
Melting Point210 °C[3]
Boiling Point439.8 °C at 760 mmHg[3]
Flash Point176.7 °C[3]
Storage Temperature2-8°C[3]
Acute Oral Toxicity (as Coumarin)LD50 (Rat): 293 mg/kg[1]
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is vital to minimize exposure when handling this compound.

PPE CategorySpecificationCitation
Eye/Face Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Nitrile rubber gloves with a thickness >0.11 mm and a breakthrough time of >480 minutes.[1][2]
Body Protection A laboratory coat is mandatory. Consider an impervious apron for larger quantities.[1][4]
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5][6][7]
Experimental Protocols: Handling and Storage

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work within a designated area, such as a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[1] Cover work surfaces with absorbent, disposable pads.

  • Weighing and Transfer: Conduct all weighing and transfer of the powdered compound within a chemical fume hood.[1] Use dedicated spatulas or scoops. Handle the powder gently to avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5] Ensure that an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • The recommended storage temperature is between 2-8°C.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations.

Emergency Procedures: Spill and Exposure

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, use a dry clean-up procedure to avoid generating dust.[6] Dampen with water to prevent dusting before sweeping.[6]

  • Clean-up: Carefully sweep or vacuum the spilled material into a labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Exposure Response:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • If swallowed: Immediately call a poison center or doctor.[2][4] Do not induce vomiting.

Visual Workflow

G cluster_spill Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a chemical spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.